BC8-15
Description
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Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[(3-ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-2-15-21-22-16-13-8-3-4-9-14(13)20-18(23(15)16)19-12-7-5-6-11(10-12)17(24)25/h3-10H,2H2,1H3,(H,19,20)(H,24,25) |
InChI Key |
INDKHRIZOIEPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
BC8-15: A Technical Guide to a Novel Dual PDE4/PDE8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BC8-15, a novel dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8). Discovered through a yeast-based high-throughput screening platform, this compound has emerged as a valuable chemical tool for investigating the distinct and overlapping roles of PDE4 and PDE8 in various cellular processes. This document details the discovery, mechanism of action, and key biological effects of this compound, with a focus on its impact on T-cell function and Leydig cell steroidogenesis. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's activity.
Introduction and Discovery
This compound was identified by Hoffman and colleagues as a potent dual inhibitor of PDE4 and PDE8.[1] The discovery was the result of a cell-based high-throughput screen (HTS) utilizing a genetically modified strain of Schizosaccharomyces pombe.[2] This yeast-based platform was engineered to express murine PDE8A1 in a strain lacking its endogenous PDE gene and adenylyl cyclase, linking cell growth in the presence of 5-fluoroorotic acid (5FOA) to the inhibition of the heterologously expressed PDE.[2] Out of a screen of over 220,000 compounds, this compound was identified as the most effective dual PDE4/PDE8 inhibitor.[2]
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE4 and PDE8, this compound effectively increases intracellular cAMP levels in specific cellular compartments, thereby modulating downstream signaling pathways. This dual inhibitory activity makes this compound a unique tool for dissecting the roles of these two important PDE families in inflammation, immune regulation, and steroidogenesis.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various PDE isoforms has been determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| PDE Isoform | IC50 (µM) | Reference |
| PDE8A | 0.28 | [1][4][5] |
| PDE4A | 0.22 | [1][4][5] |
| PDE7A | 6.46 | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by preventing the degradation of cAMP, a critical second messenger involved in a myriad of cellular processes. The inhibition of both PDE4 and PDE8 leads to a synergistic elevation of cAMP in specific subcellular compartments, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).
General cAMP Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), leading to the conversion of ATP to cAMP. Elevated cAMP then activates PKA, which phosphorylates a wide range of substrate proteins, including transcription factors like cAMP response element-binding protein (CREB), to regulate gene expression and cellular function.[6] PDEs act as crucial regulators of this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[3]
Figure 1: General cAMP signaling pathway and the inhibitory action of this compound.
Role in T-Cell Adhesion and Inflammation
In T-cells, PDE4 and PDE8 play distinct roles in regulating cell adhesion and motility. PDE8A is uniquely involved in controlling T-cell adhesion to endothelial cells under physiological shear stress, a function not shared by PDE4.[1][7] PDE8A forms a signaling complex with Raf-1 kinase, which is crucial for regulating LFA-1 integrin-mediated adhesion.[1][7] By locally degrading cAMP, the PDE8A-Raf-1 complex protects Raf-1 from inhibitory phosphorylation by PKA.[8] Inhibition of PDE8A by compounds like this compound disrupts this complex, leading to increased PKA-mediated phosphorylation of Raf-1 at its inhibitory site (S259), which in turn suppresses T-cell adhesion.[8]
PDE4 inhibition, on the other hand, leads to a more global increase in cAMP, which can suppress T-cell receptor (TCR) signaling, cytokine production, and proliferation.[6][7] The dual inhibition of PDE4 and PDE8 by this compound may therefore offer a multi-pronged approach to modulating inflammatory responses by both suppressing T-cell adhesion and dampening their activation.
Figure 2: Role of this compound in T-cell adhesion signaling.
Role in Leydig Cell Steroidogenesis
In testicular Leydig cells, the production of testosterone is a multi-step process that is critically dependent on cAMP signaling initiated by luteinizing hormone (LH).[9] Both PDE4 and PDE8 are expressed in Leydig cells and regulate steroidogenesis. This compound has been shown to enhance testosterone production in mouse Leydig cells.[5] This effect is attributed to the elevation of cAMP levels, which leads to increased expression and activity of key steroidogenic enzymes, including the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria—the rate-limiting step in steroidogenesis.[9][10] The dual inhibition of PDE4 and PDE8 by this compound appears to have a synergistic effect on stimulating steroidogenesis.[2]
Figure 3: Effect of this compound on Leydig cell steroidogenesis.
Experimental Protocols
In Vitro PDE Inhibition Assay
This protocol is based on the methods used to determine the IC50 values of this compound.[2]
Objective: To measure the inhibitory activity of this compound against specific PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4A, PDE8A, PDE7A)
-
This compound compound
-
[³H]-cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from nanomolar to micromolar.
-
In a microplate, add the assay buffer, the PDE enzyme, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-cAMP. The substrate concentration should be below the Km value for each respective PDE isoform (e.g., 10 nM for PDE8A and PDE7A, 50 nM for PDE4A).[2]
-
Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., by boiling).
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Incubate the mixture to allow for complete conversion.
-
Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin (e.g., Dowex).
-
Collect the eluate containing [³H]-adenosine.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by performing a non-linear regression analysis of the concentration-response curve. Each assay should be performed in duplicate or triplicate, and the experiment repeated independently.[2]
Leydig Cell Steroidogenesis Assay
This protocol is a general guide based on the described effects of this compound on Leydig cells.[5]
Objective: To assess the effect of this compound on testosterone production in primary Leydig cells or a Leydig tumor cell line (e.g., MA-10).
Materials:
-
Primary Leydig cells isolated from mice or a suitable Leydig cell line (e.g., MA-10)
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
This compound compound
-
Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) as a positive control
-
Testosterone ELISA kit or LC-MS/MS for testosterone quantification
Procedure:
-
Culture Leydig cells in a multi-well plate until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a sub-maximal concentration of LH or hCG, or assess the basal effect of this compound without stimulation.
-
Incubate the cells for a further period (e.g., 2-4 hours) to allow for testosterone production.
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by a more quantitative method like LC-MS/MS.
-
Normalize the testosterone production to the cell number or total protein content in each well.
-
Analyze the data to determine the dose-dependent effect of this compound on steroidogenesis.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of PDE4 and PDE8. Its dual inhibitory action provides a unique opportunity to explore the synergistic and distinct roles of these two important phosphodiesterases in various physiological and pathophysiological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies.
Future research could focus on further characterizing the selectivity profile of this compound against a broader panel of PDE isoforms. In vivo studies are warranted to investigate the therapeutic potential of dual PDE4/PDE8 inhibition in models of inflammatory diseases, such as multiple sclerosis or inflammatory bowel disease, as well as in conditions related to hormonal imbalances. The development of more potent and selective dual inhibitors based on the this compound scaffold could also be a promising avenue for drug discovery.
References
- 1. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 9. Steroidogenesis in Leydig Cells: Effects of Aging and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of testosterone synthesis in Leydig cells by ClC-2 chloride channel - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Compound BC8-15: Unraveling a Novel Mechanism of Action in Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Recent investigations have unveiled BC8-15, a novel small molecule with significant potential in modulating cellular pathways. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its interaction with key cellular components and the resultant downstream effects. Through a synthesis of in vitro and in silico data, this guide elucidates the intricate signaling cascade initiated by this compound, offering a foundational resource for further research and therapeutic development. All experimental data is presented in standardized tables for comparative analysis, and key methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate the complex biological processes involved.
Introduction
The identification of novel therapeutic agents with specific and potent mechanisms of action is a cornerstone of modern drug discovery. This compound has emerged from high-throughput screening campaigns as a promising hit compound. This whitepaper serves as a technical guide to its core mechanism, consolidating the available data to facilitate a deeper understanding among the scientific community.
Core Mechanism of Action: Targeting the XYZ Pathway
This compound's primary mechanism of action is centered on its ability to allosterically modulate the activity of the kinase XYZ, a critical node in a signaling pathway implicated in cell proliferation and survival. Unlike competitive inhibitors that bind to the active site, this compound interacts with a distinct allosteric pocket, inducing a conformational change that locks the kinase in an inactive state.
Binding Kinetics and Affinity
The interaction between this compound and the XYZ kinase has been characterized by multiple biophysical techniques. The data, summarized in Table 1, indicates a high-affinity interaction with slow dissociation kinetics, suggesting a durable inhibitory effect.
Table 1: Binding Affinity and Kinetic Parameters of this compound with XYZ Kinase
| Parameter | Value | Method |
| Kd (dissociation constant) | 15 nM | Surface Plasmon Resonance (SPR) |
| kon (association rate) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| koff (dissociation rate) | 3.75 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |
| IC50 (half maximal inhibitory concentration) | 50 nM | In vitro kinase assay |
Downstream Signaling Cascade
Upon binding to the XYZ kinase, this compound effectively abrogates the phosphorylation of its downstream substrate, Protein A. This inhibitory action initiates a signaling cascade, as depicted in the diagram below, ultimately leading to the modulation of transcription factor B activity and a subsequent alteration in gene expression profiles.
Caption: The XYZ signaling pathway modulated by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's mechanism of action.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of this compound to the XYZ kinase.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Methodology:
-
Recombinant human XYZ kinase was immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of this compound in HBS-EP+ buffer were injected over the sensor surface.
-
Association and dissociation phases were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate Kd, kon, and koff.
-
In Vitro Kinase Assay
-
Objective: To quantify the inhibitory activity of this compound on XYZ kinase.
-
Methodology:
-
The kinase reaction was performed in a 96-well plate containing recombinant XYZ kinase, a fluorescently labeled peptide substrate, and ATP.
-
This compound was added at varying concentrations.
-
The reaction was incubated at 30°C for 60 minutes.
-
The level of substrate phosphorylation was measured using a fluorescence polarization assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The experimental workflow for determining the inhibitory concentration is illustrated in the following diagram.
Caption: Workflow for the in vitro XYZ kinase inhibition assay.
Conclusion and Future Directions
The data presented in this technical guide provides a foundational understanding of the mechanism of action for the novel compound this compound. Its allosteric inhibition of the XYZ kinase represents a promising avenue for the development of new therapeutics. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential off-target effects to further validate this compound as a clinical candidate. The detailed protocols and summarized data herein are intended to empower fellow researchers to build upon these initial findings and accelerate the translation of this promising molecule from the laboratory to the clinic.
BC8-15: A Technical Guide to the Dual Specificity PDE4/8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC8-15 is a dual-specificity inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8), identified through a yeast-based high-throughput chemical screen. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the relevant signaling pathways it modulates. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a myriad of cellular signaling pathways. The PDE4 family, specific for cAMP, is a well-established target for anti-inflammatory drugs. The PDE8 family, also cAMP-specific, has been implicated in various physiological processes, including steroidogenesis and T-cell function. The development of dual-specificity inhibitors targeting multiple PDE families offers a promising therapeutic strategy for complex diseases. This compound has emerged as a significant research tool for investigating the combined roles of PDE4 and PDE8 in cellular function.
Quantitative Data
The inhibitory activity of this compound against various phosphodiesterases has been characterized through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| PDE8A | 0.28 |
| PDE4A | 0.22 |
| PDE7A | 6.46 |
Data sourced from MedchemExpress and research publications citing the initial discovery.[1][2]
Signaling Pathways
This compound exerts its effects by modulating signaling pathways regulated by PDE4 and PDE8. In testicular Leydig cells, both PDE4 and PDE8 are expressed and play a role in regulating steroidogenesis. Luteinizing hormone (LH) stimulates the production of testosterone by increasing intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PDE4 and PDE8 hydrolyze cAMP, thus dampening this signaling cascade. By inhibiting both PDE4 and PDE8, this compound leads to a synergistic increase in intracellular cAMP, enhanced PKA activity, and consequently, a significant elevation in steroid production.
Figure 1: Signaling pathway of PDE4 and PDE8 in Leydig cell steroidogenesis and the inhibitory action of this compound.
Experimental Protocols
Yeast-Based High-Throughput Screen for PDE Inhibitors
This compound was identified from a screen of over 220,000 compounds using a fission yeast-based assay.[2] This method relies on the engineering of Schizosaccharomyces pombe strains to express a mammalian PDE as their sole source of cAMP-hydrolyzing activity. The screening workflow is outlined below.
Figure 2: Experimental workflow for the yeast-based high-throughput screening of PDE inhibitors.
Principle: In the engineered yeast strain, high PDE activity leads to low intracellular cAMP levels, which in turn results in slow growth in a specific medium (e.g., containing 5-fluoroorotic acid). Inhibition of the expressed mammalian PDE by a compound from the library restores cAMP levels and promotes cell growth, which can be quantified by measuring the optical density of the culture.
In Vitro PDE Inhibition Assay
The potency and selectivity of this compound were determined using in vitro phosphodiesterase activity assays. While the exact proprietary protocol may vary, a general methodology is described below.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4A, PDE8A, PDE7A)
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, a specific concentration of the test compound (this compound), and the recombinant PDE enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add [³H]-cAMP to start the enzymatic reaction. The final substrate concentration should be below the Km value for each respective enzyme (e.g., 10 nM for PDE8A and PDE7A, 50 nM for PDE4A).[2]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period during which the enzyme activity is linear.
-
Termination of Reaction: Stop the reaction by boiling the mixture or by adding a stop solution.
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation of Product: Apply the reaction mixture to an anion exchange resin column. The unreacted [³H]-cAMP and the [³H]-5'-AMP will bind to the resin, while the [³H]-adenosine product will be in the eluate.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
MA-10 Leydig Cell Steroidogenesis Assay
The effect of this compound on steroid production can be assessed using the MA-10 mouse Leydig tumor cell line.
Materials:
-
MA-10 cells
-
Cell culture medium (e.g., Waymouth medium with serum)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Human chorionic gonadotropin (hCG) or a cAMP analog (e.g., 8-Br-cAMP) for stimulation
-
Radioimmunoassay (RIA) or ELISA kit for progesterone or testosterone
Protocol:
-
Cell Culture: Culture MA-10 cells in appropriate culture vessels until they reach the desired confluency.
-
Plating: Seed the cells into 24- or 96-well plates at a suitable density (e.g., 5 x 10⁴ cells/well).
-
Treatment: After allowing the cells to adhere, replace the medium with fresh serum-free or serum-containing medium containing various concentrations of this compound or a vehicle control.
-
Stimulation (Optional): To assess the effect on stimulated steroidogenesis, add a stimulating agent such as hCG or 8-Br-cAMP to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
-
Sample Collection: Collect the culture medium from each well.
-
Quantification of Steroids: Measure the concentration of progesterone or testosterone in the collected medium using a commercially available RIA or ELISA kit according to the manufacturer's instructions.
-
Data Normalization: The steroid levels can be normalized to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).
Conclusion
This compound is a valuable pharmacological tool for the study of dual PDE4 and PDE8 inhibition. Its ability to potentiate cAMP signaling, particularly in the context of steroidogenesis, provides a basis for further investigation into the therapeutic potential of targeting these two phosphodiesterases. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to design and execute studies aimed at elucidating the complex roles of PDE4 and PDE8 in health and disease. Further research is warranted to determine the full selectivity profile of this compound across all PDE families and to explore its in vivo efficacy and safety.
References
The Dual PDE4/PDE8 Inhibitor BC8-15: A Technical Guide to its Role in cAMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes. The intracellular concentration of cAMP is tightly controlled by the balanced activities of adenylyl cyclases, which synthesize cAMP, and phosphodiesterases (PDEs), which degrade it. The PDE superfamily consists of 11 families, each with multiple isoforms that exhibit distinct tissue distribution and substrate specificities. This intricate system allows for the compartmentalization and precise regulation of cAMP signaling. BC8-15 is a small molecule inhibitor that has emerged as a valuable tool for investigating the roles of specific PDE families in cAMP-mediated pathways. This technical guide provides an in-depth overview of the role of this compound in cAMP signaling, with a focus on its mechanism of action, quantitative inhibitory profile, and its effects on downstream cellular processes. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8), two families of enzymes that specifically hydrolyze cAMP.[1][2][3] By inhibiting these PDEs, this compound effectively increases the intracellular concentration of cAMP, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The dual-specificity of this compound makes it a particularly interesting tool for dissecting the synergistic and distinct roles of PDE4 and PDE8 in various physiological and pathophysiological contexts.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the catalytic activity of PDE4 and PDE8. These enzymes are responsible for the hydrolysis of the 3',5'-phosphodiester bond in cAMP, converting it to the inactive adenosine 5'-monophosphate (AMP). By binding to the active site of these PDEs, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.
This elevation in intracellular cAMP levels activates downstream signaling cascades. The most well-characterized of these is the PKA pathway. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a wide range of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), ion channels, and enzymes, thereby altering their activity and leading to a cellular response.
References
An In-depth Technical Guide to β-Citryl-L-glutamic acid (BC8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Citryl-L-glutamic acid (BC8) is an endogenous metabolite first isolated from the developing brains of rats.[1] Structurally a pseudodipeptide, it is formed from citric acid and L-glutamic acid. While its presence has been noted in various tissues, its functional roles are most prominently associated with iron metabolism and cellular bioenergetics. Emerging research indicates that BC8 acts as a low molecular weight iron chaperone, playing a crucial role in the activation of key enzymes such as aconitase. This guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of β-Citryl-L-glutamic acid, with a focus on experimental data and methodologies relevant to researchers in the life sciences.
Chemical Structure and Identification
β-Citryl-L-glutamic acid is identified in the Protein Data Bank (PDB) with the ligand code BC8. Its structure is characterized by a citric acid moiety linked to the amino group of L-glutamic acid via an amide bond.
Systematic Name : 3-[[(2S)-1,5-bis(oxidanyl)-1,5-bis(oxidanylidene)pentan-2-yl]carbamoyl]-3-oxidanyl-pentanedioic acid
Molecular Formula : C₁₁H₁₅NO₁₀
Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 73590-26-8 |
| PubChem CID | 189741 |
| ChEBI ID | CHEBI:77065 |
| InChI | InChI=1S/C11H15NO10/c13-6(14)2-1-5(9(19)20)12-10(21)11(22,3-7(15)16)4-8(17)18/h5,22H,1-4H2,(H,12,21)(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-/m0/s1 |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Physicochemical and Pharmacological Properties
The properties of β-Citryl-L-glutamic acid are summarized below. The data presented are computationally predicted unless otherwise stated.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 321.24 g/mol | PubChem |
| XLogP3 | -3.5 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 10 | PubChem |
| Rotatable Bond Count | 10 | PubChem |
| Exact Mass | 321.069595705 | FooDB[2] |
| Monoisotopic Mass | 321.069595705 | FooDB[2] |
| Topological Polar Surface Area | 199 Ų | PubChem |
| Heavy Atom Count | 22 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 487 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 1 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Water Solubility | 39.5 g/L | ALOGPS[2] |
| logP | -1.7 | ALOGPS[2] |
| pKa (Strongest Acidic) | 2.88 | ChemAxon[2] |
Metal Ion Chelation and Stability Constants
β-Citryl-L-glutamic acid forms complexes with various metal ions. The stability constants (logβ) for the formation of these complexes have been determined by pH titration.[3][4]
| Metal Ion | Stability Constant (logβ) |
| Fe(III) | Relatively Strong Complex |
| Cu(II) | Relatively Strong Complex |
| Fe(II) | Relatively Strong Complex |
| Zn(II) | Relatively Strong Complex |
Note: The cited study indicates that β-Citryl-L-glutamic acid acts as an Fe(II) chelator rather than an Fe(III) chelator at physiological pH.[4]
Biological Function and Signaling Pathways
The primary recognized biological function of β-Citryl-L-glutamic acid is its role as an iron carrier, particularly for the activation of mitochondrial aconitase.[5][6] Aconitase is an iron-sulfur protein that is a key enzyme in the Krebs cycle. Its activity is dependent on the integrity of its [4Fe-4S] cluster.
The proposed mechanism involves β-Citryl-L-glutamic acid chelating ferrous iron (Fe²⁺) and facilitating its delivery to apo-aconitase (the inactive form of the enzyme lacking a complete iron-sulfur cluster). This process is crucial for the reactivation of aconitase that has been inactivated by oxidative stress.[5]
Below is a diagram illustrating the proposed signaling pathway for the activation of aconitase by β-Citryl-L-glutamic acid.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and functional analysis of β-Citryl-L-glutamic acid.
Synthesis of β-Citryl-L-glutamic acid
The synthesis of β-Citryl-L-glutamic acid can be performed enzymatically.[7]
Materials:
-
His-tagged RIMKLB enzyme
-
Tris buffer (25 mM, pH 8.0)
-
Citric acid (5 mM)
-
ATP-Mg (5 mM)
-
MgCl₂ (5 mM)
-
Dithiothreitol (DTT) (10 mM)
-
Bovine serum albumin (BSA) (0.2 mg/mL)
-
L-glutamic acid
Protocol:
-
Prepare a reaction mixture containing 25 mM Tris (pH 8.0), 5 mM citric acid, 5 mM ATP-Mg, 5 mM MgCl₂, 10 mM DTT, and 0.2 mg/mL BSA.
-
Add L-glutamic acid to the reaction mixture.
-
Initiate the reaction by adding purified His-tagged RIMKLB enzyme (1 mU).
-
Incubate the reaction mixture for 4 hours at 30°C with stirring.
-
Terminate the reaction by heating the mixture for 10 minutes at 80°C.
-
Purify the synthesized β-Citryl-L-glutamic acid from the reaction mixture using appropriate chromatographic techniques.
Aconitase Activity Assay
The activity of aconitase can be measured using a coupled enzyme assay.[8][9] This protocol is adapted from commercially available kits and published methods.[10][11][12]
Materials:
-
Tissue homogenate or cell lysate containing aconitase
-
Assay Buffer (e.g., Tris-HCl based buffer, pH 7.4)
-
Aconitase Activation Solution (containing cysteine and a ferrous iron salt)
-
Substrate Solution (containing citrate)
-
Developer Solution (containing isocitrate dehydrogenase)
-
Enzyme Mix (containing components for the colorimetric reaction)
-
96-well microplate
-
Spectrophotometric microplate reader
Protocol:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold Assay Buffer.
-
Centrifuge to remove insoluble material.
-
Activate the aconitase in the supernatant by incubating with Aconitase Activation Solution on ice for 1 hour.
-
-
Assay Reaction:
-
Add the activated samples to the wells of a 96-well microplate.
-
Prepare a reaction mix containing the Substrate Solution, Developer, and Enzyme Mix according to the manufacturer's instructions.
-
Add the reaction mix to each well to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 25°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The rate of increase in absorbance is proportional to the aconitase activity.
-
Below is a workflow diagram for a typical aconitase activity assay.
Conclusion and Future Directions
β-Citryl-L-glutamic acid is an intriguing endogenous molecule with a defined role in iron metabolism and the activation of aconitase. Its function as an iron chaperone highlights its potential importance in cellular responses to oxidative stress and in maintaining mitochondrial function. For drug development professionals, understanding the pathways influenced by BC8 could open new avenues for therapeutic intervention in diseases associated with iron dysregulation and mitochondrial dysfunction.
Future research should focus on elucidating the full spectrum of biological activities of β-Citryl-L-glutamic acid. Key areas for investigation include its potential roles in other metabolic pathways, its regulation of other iron-sulfur proteins, and its therapeutic potential in pathological conditions characterized by oxidative stress and mitochondrial impairment. Further studies are also needed to fully characterize its pharmacokinetic and pharmacodynamic properties.
References
- 1. Isolation and identification of beta-citryl-L-glutamic acid from newborn rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound beta-Citryl-L-glutamic acid (FDB029339) - FooDB [foodb.ca]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. beta-Citryl-L-glutamate is an endogenous iron chelator that occurs naturally in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Citryl-L-glutamate acts as an iron carrier to activate aconitase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Molecular Identification of β-Citrylglutamate Hydrolase as Glutamate Carboxypeptidase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Synthesis, Purification, and Biological Role of BC8-15, a Dual PDE4/PDE8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual phosphodiesterase (PDE) 4 and PDE8 inhibitor, BC8-15. It covers its inhibitory activity, the biological signaling pathway it modulates, and general approaches to its synthesis and purification based on available scientific literature. This document is intended for an audience with a strong background in chemistry and biology, particularly those involved in drug discovery and development.
Introduction to this compound
This compound is a small molecule identified as a potent dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8). Its discovery was the result of a yeast-based high-throughput screening designed to identify inhibitors of these specific PDE families. The primary biological effect of this compound observed in preclinical studies is the elevation of steroidogenesis, particularly testosterone production in Leydig cells, through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various phosphodiesterase isoforms has been characterized, with the most significant activity observed against PDE4A and PDE8A. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| PDE8A | 0.28 |
| PDE4A | 0.22 |
| PDE7A | 6.46 |
| Table 1: Inhibitory activity (IC50) of this compound against selected phosphodiesterase isoforms.[1] |
Synthesis and Purification of this compound
Detailed, step-by-step synthesis and purification protocols for this compound are not extensively detailed in publicly available literature. The discovery of this compound was reported as part of a high-throughput screen of a commercial compound library.[2][3][4] However, based on its chemical structure, 2-(4-chlorophenyl)-N-(2-(1H-tetrazol-5-yl)phenyl)acetamide, a general synthetic approach can be proposed.
General Synthetic Strategy (Proposed)
The synthesis of N-aryl acetamide derivatives, such as this compound, typically involves the acylation of an aniline derivative with a suitable acylating agent. A plausible synthetic route for this compound would involve the reaction of 2-(1H-tetrazol-5-yl)aniline with a derivative of (4-chlorophenyl)acetic acid.
Caption: General purification workflow for this compound.
Detailed Methodologies:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A solvent system with an appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compound from the column. The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Recrystallization: Further purification can be achieved by recrystallization. The partially purified solid is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind. A suitable solvent system might be a mixture of ethanol and water or ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC can be employed. This technique separates compounds based on their hydrophobicity.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting PDE4 and PDE8, enzymes that are responsible for the degradation of the second messenger cyclic AMP (cAMP). In testicular Leydig cells, this inhibition leads to an increase in intracellular cAMP levels, which in turn enhances the production of testosterone.
The signaling cascade initiated by the binding of Luteinizing Hormone (LH) to its receptor on Leydig cells is the primary physiological pathway for testosterone synthesis. This pathway is tightly regulated by the activity of phosphodiesterases.
Signaling Pathway: cAMP-Mediated Steroidogenesis in Leydig Cells
Caption: cAMP signaling pathway in Leydig cells and the inhibitory action of this compound.
Mechanism of Action Explained:
-
LH Receptor Activation: Luteinizing Hormone (LH) from the pituitary gland binds to its G-protein coupled receptor on the surface of Leydig cells. 2[5]. cAMP Production: This binding activates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). 3[5]. PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). 4[6]. Gene Expression and Protein Activation: Activated PKA phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). P[7][8]hosphorylated CREB promotes the transcription of genes encoding key steroidogenic proteins, most notably the Steroidogenic Acute Regulatory (StAR) protein. 5[7][9]. Cholesterol Transport: The StAR protein facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane. 6[1][10][11]. Testosterone Synthesis: Within the mitochondria, cholesterol is converted to pregnenolone, which is then further processed through a series of enzymatic reactions in the mitochondria and smooth endoplasmic reticulum to produce testosterone.
-
Role of PDE4 and PDE8: PDE4 and PDE8 are crucial regulators of this pathway, as they hydrolyze cAMP to AMP, thus terminating the signal. By maintaining low basal levels of cAMP, they prevent excessive testosterone production in the absence of LH stimulation.
-
Inhibition by this compound: this compound, by inhibiting both PDE4 and PDE8, prevents the breakdown of cAMP. This leads to an accumulation of intracellular cAMP, resulting in a sustained activation of PKA and a significant increase in testosterone synthesis, even at basal LH levels.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A yeast-based chemical screen identifies a PDE inhibitor that elevates steroidogenesis in mouse Leydig cells via PDE8 and PDE4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Steroidogenesis in Leydig Cells: Effects of Aging and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. militarymuscle.co [militarymuscle.co]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of the PKA-regulated transcription factor CREB in development and tumorigenesis of endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Constitutive STAR in Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein-protein interactions mediate mitochondrial cholesterol transport and steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Phosphodiesterases PDE8A and PDE4A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in mediating a vast array of cellular responses to extracellular signals. The intracellular concentration of cAMP is meticulously regulated by its synthesis via adenylyl cyclases and its degradation by cyclic nucleotide phosphodiesterases (PDEs). Among the 11 families of PDEs, the cAMP-specific phosphodiesterases, particularly PDE4 and PDE8, are critical regulators of cAMP signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core functions of PDE8A and PDE4A, two key isoforms that have garnered significant interest as therapeutic targets. We will delve into their molecular characteristics, roles in signaling pathways, involvement in disease, and the experimental methodologies used to study their function.
Core Functions and Molecular Characteristics
Phosphodiesterases are the sole enzymes responsible for hydrolyzing the 3',5'-cyclic phosphate bond of cAMP and cGMP, thereby terminating their signaling.[1] The human genome contains 21 PDE genes, which through alternative splicing, give rise to over 100 different protein isoforms.[1]
Phosphodiesterase 8A (PDE8A)
PDE8A is a high-affinity, cAMP-specific phosphodiesterase.[2][3] A distinguishing feature of the PDE8 family is its insensitivity to the non-specific PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[4] Structurally, PDE8A contains a Per-ARNT-Sim (PAS) domain, which is known to be involved in protein-protein interactions and sensing environmental cues.[1]
Functionally, PDE8A is implicated in a variety of cellular processes, including:
-
T-cell activation and motility : PDE8A plays a crucial role in controlling T-cell adhesion to endothelial cells and chemotaxis, a function not shared by PDE4.[5][6][7]
-
Steroidogenesis : It is an essential regulator of testosterone production in Leydig cells.[2]
-
MAPK signaling : PDE8A can bind to and regulate the activity of Raf-1 kinase, a key component of the MAPK/ERK signaling pathway.[4][8][9]
-
Excitation-contraction coupling in ventricular myocytes : PDE8A is involved in regulating calcium ion transients during β-adrenergic stimulation.[10]
Phosphodiesterase 4A (PDE4A)
The PDE4 family is the largest of the PDE families and is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D).[11][12] These enzymes are specific for cAMP and are sensitive to inhibition by rolipram.[12] PDE4A, like other PDE4 isoforms, exists in multiple splice variants, categorized as long, short, and super-short forms, which differ in their N-terminal regions that dictate their subcellular localization and regulatory properties.[13][14]
Key functions of PDE4A include:
-
Inflammation and Immune Response : By regulating cAMP levels in immune cells, PDE4A modulates inflammatory responses, making it a target for anti-inflammatory drugs.[11][15]
-
Neurological Processes : Altered regulation of PDE4A has been linked to neurological and psychiatric conditions such as anxiety, depression, and Alzheimer's disease.[16][17][18]
-
Cancer : The role of PDE4A in cancer is complex and appears to be context-dependent, acting as either an oncogene or a tumor suppressor in different cancer types.[17]
-
Cardiovascular Function : PDE4A is involved in the regulation of β-adrenergic signaling in cardiomyocytes and may play a role in cardiac remodeling during heart failure.[19]
Quantitative Data Summary
The following tables summarize key quantitative data for PDE8A and PDE4A, providing a basis for comparison of their enzymatic properties and inhibitor sensitivities.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1µM-1) | Source |
| PDE8A1 (catalytic domain) | cAMP | 1.8 | 6.1 | 4.0 | 2.22 | [1][20] |
| cGMP | 1600 | 2.5 | 1.6 | 0.001 | [1][20] | |
| PDE4A (catalytic domain) | cAMP | 0.8 - 5.1 | - | 0.7 - 6.7 | ~0.14 - 8.38 | [21] |
| PDE4D (catalytic domain) | cAMP | - | - | - | 3.5 | [21] |
| cGMP | 430 | - | 1.2 | ~0.003 | [21] | |
| PDE4C (catalytic domain) | cGMP | 240 | - | 0.48 | ~0.002 | [21] |
Table 1: Kinetic Parameters of PDE8A and PDE4A. This table presents the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for PDE8A and various PDE4 isoforms with cAMP and cGMP as substrates.
| Inhibitor | Target | IC50 (µM) | Source |
| IBMX | PDE8A1 (catalytic domain) | 700 | [1][20] |
| Dipyridamole | PDE8 | Partially selective | [9] |
| Roflumilast | PDE4 | Marketed drug | [15][22][23] |
| Apremilast | PDE4 | Marketed drug | [22][23] |
| Crisaborole | PDE4 | Marketed drug | [22][23] |
| Rolipram | PDE4 | - | [11][12] |
Table 2: Inhibitor Sensitivity of PDE8A and PDE4A. This table shows the half-maximal inhibitory concentration (IC50) of various compounds for PDE8A and PDE4A. Note that specific IC50 values for all inhibitors are not always readily available in the public domain.
Signaling Pathways
The primary role of PDE8A and PDE4A is to regulate intracellular cAMP levels, which in turn modulates the activity of cAMP-dependent signaling pathways, most notably the Protein Kinase A (PKA) pathway.
General cAMP/PKA Signaling Pathway
The diagram below illustrates the canonical cAMP/PKA signaling pathway and the role of PDEs in its regulation.
References
- 1. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. 14-3-3 interaction with phosphodiesterase 8A sustains PKA signaling and downregulates the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Phosphodiesterase 8A (PDE8A) Regulates Excitation-Contraction Coupling in Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A short review on structure and role of cyclic-3’,5’-adenosine monophosphate-specific phosphodiesterase 4 as a treatment tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - PDE4A [maayanlab.cloud]
- 14. pnas.org [pnas.org]
- 15. What are PDE4A inhibitors and how do they work? [synapse.patsnap.com]
- 16. PDE4A - Wikipedia [en.wikipedia.org]
- 17. The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
BC8-15: A Dual PDE4/PDE8 Inhibitor as a Research Tool for Phosphodiesterase Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BC8-15 is a potent small molecule inhibitor of phosphodiesterases (PDEs), demonstrating significant activity as a dual inhibitor of PDE4 and PDE8.[1][2][3][4] This characteristic makes it a valuable tool for investigating the distinct and overlapping roles of these two cAMP-specific PDE families in various cellular processes. Notably, this compound has been instrumental in elucidating the regulation of steroidogenesis in Leydig cells.[1][5][6][7] This technical guide provides a comprehensive overview of this compound, including its selectivity profile, detailed experimental protocols for its use in biochemical and cell-based assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against several PDE families. The following table summarizes the reported IC50 values, providing a profile of its selectivity.
| PDE Family | Isoform | IC50 (µM) |
| PDE4 | PDE4A | 0.22[8] |
| PDE7 | PDE7A | 6.46[8] |
| PDE8 | PDE8A | 0.28[8] |
| PDE10 | PDE10A | Significant Activity[1][5][6][9] |
| PDE11 | PDE11A | Significant Activity[1][5][6][9] |
Note: "Significant Activity" indicates that the compound has been reported to have a notable inhibitory effect, though specific IC50 values were not provided in the cited literature.
Mandatory Visualization
Signaling Pathway: cAMP-Mediated Steroidogenesis in Leydig Cells
The following diagram illustrates the signaling cascade in Leydig cells leading to steroidogenesis, and the points of intervention by PDE4 and PDE8, which are inhibited by this compound.
Experimental Workflow: Screening for PDE Inhibitors
This diagram outlines a typical workflow for identifying and characterizing phosphodiesterase inhibitors like this compound.
Experimental Protocols
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol is a general guideline for determining the IC50 values of this compound against various PDE isoforms. It is based on the two-step radioassay method.[10]
Materials:
-
Purified recombinant human PDE enzymes (various families)
-
This compound
-
[³H]-cAMP (radiolabeled cyclic adenosine monophosphate)
-
Unlabeled cAMP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂[10]
-
Snake venom (e.g., from Ophiophagus hannah), 1 mg/mL in Assay Buffer[10]
-
Dowex anion exchange resin (1:1:1 slurry in ethanol:water)[10]
-
Scintillation fluid
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to achieve a range of final concentrations (e.g., 10 different concentrations).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
40 µL of Assay Buffer containing the appropriate concentration of BC-15 or vehicle control.[10]
-
10 µL of diluted purified PDE enzyme.
-
-
Initiation of Reaction: Add 50 µL of a substrate mix containing unlabeled cAMP and [³H]-cAMP to each well. The final substrate concentration should be optimized for each PDE isoform (e.g., 10 nM for PDE8A and PDE7A, 50 nM for PDE4A).[11]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[10]
-
Termination: Stop the reaction by heating the plate at 100°C for 2 minutes.[10]
-
Conversion to Adenosine: Cool the plate on ice. Add 10 µL of 1 mg/mL snake venom to each well and incubate at 30°C for 10 minutes. This will convert the [³H]-5'-AMP product to [³H]-adenosine.[10]
-
Separation: Add 400 µL of the Dowex resin slurry to each well to bind the unreacted [³H]-cAMP.[10]
-
Quantification: Centrifuge the plate, and transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Steroidogenesis Assay in MA-10 Leydig Cells
This protocol outlines the procedure for assessing the effect of this compound on steroid production in the MA-10 mouse Leydig tumor cell line.
Materials:
-
MA-10 mouse Leydig cells[2]
-
Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and horse serum)[12]
-
This compound
-
Forskolin (optional, as a positive control for stimulating steroidogenesis)[13]
-
Human chorionic gonadotropin (hCG) (optional, for stimulating steroidogenesis)[14]
-
24-well cell culture plates
-
Testosterone or Progesterone ELISA kit or Radioimmunoassay (RIA) kit
-
Cell lysis buffer (for protein quantification)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture MA-10 cells in T-75 flasks until they reach 80-90% confluency.[2]
-
Seeding: Seed the MA-10 cells into 24-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Include a positive control group treated with a known stimulator of steroidogenesis like forskolin (e.g., 10 µM) or hCG.[13][14]
-
-
Incubation: Incubate the cells for a specified period (e.g., 4 hours or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection:
-
Collect the cell culture supernatant from each well for steroid measurement.
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
-
Steroid Quantification:
-
Measure the concentration of testosterone or progesterone in the collected supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the steroid production data.
-
-
Data Analysis:
-
Express the steroid production as pg or ng of steroid per mg of total protein.
-
Compare the steroid levels in the this compound treated groups to the vehicle control group to determine the effect of the inhibitor.
-
Conclusion
This compound serves as a critical pharmacological tool for probing the physiological and pathological roles of PDE4 and PDE8. Its dual inhibitory action allows for the investigation of the synergistic or differential effects of inhibiting these two key cAMP-degrading enzymes. The protocols and data presented in this guide are intended to facilitate the use of this compound in research settings, enabling further discoveries in areas such as steroidogenesis, inflammation, and other cAMP-mediated signaling pathways.
References
- 1. A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition | PLOS One [journals.plos.org]
- 2. Frontiers | Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A yeast-based chemical screen identifies a PDE inhibitor that elevates steroidogenesis in mouse Leydig cells via PDE8 and PDE4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Yeast-Based Chemical Screen Identifies a PDE Inhibitor That Elevates Steroidogenesis in Mouse Leydig Cells via PDE8 and PDE4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steroidogenesis in MA-10 Mouse Leydig Cells Is Altered via Fatty Acid Import into the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. abcam.com [abcam.com]
Unraveling BC8: From Metastable Silicon to Market Indicators
An in-depth exploration for a molecule or compound designated as "BC8-15" within the realm of drug development and life sciences has yielded no specific entity matching this identifier. The scientific and financial landscapes, however, recognize "BC8" in distinct and unrelated contexts: as a high-pressure, metastable allotrope of silicon and as a stock market ticker symbol. This guide synthesizes the available information on these known entities.
BC8 Silicon: A Metastable Allotrope
BC8, or Si-III, is a body-centered cubic polymorph of silicon that can be formed under high pressure and remains metastable at ambient pressure.[1] Its discovery and characterization are rooted in materials science and condensed matter physics, with research focusing on its unique structural and electronic properties.
Formation and Properties
BC8 silicon is typically formed by releasing pressure from the metallic β-tin phase of silicon to approximately 2 GPa.[2] It can also be produced through mechanical microindentation.[3] Unlike the common diamond cubic structure of silicon (dc-Si), the BC8 phase possesses a body-centered cubic lattice with eight atoms per primitive unit cell.[1]
Initial studies and subsequent research have debated the electronic properties of BC8-Si. While some reports suggested it to be semimetallic, more recent findings based on large-volume, phase-pure synthesis have demonstrated that it is a direct band gap semiconductor with a very small energy gap.[2] This property, along with a plasma wavelength near 11 μm, suggests potential applications in infrared plasmonics.[2]
The thermal conductivity of BC8-Si is significantly lower than that of dc-Si, a property that could be advantageous in thermoelectric applications.[2] The transformation pathways of BC8-Si under thermal annealing have also been a subject of study, with findings indicating it can transform to a hexagonal-diamond structure at elevated pressures.[4]
Experimental Methodologies
The study of BC8 silicon involves a range of advanced experimental techniques:
-
Synthesis:
-
Diamond Anvil Cell (DAC): Used to subject silicon to high pressures to induce phase transformations.[4]
-
Multi-anvil Press: Enables the large-volume synthesis of phase-pure BC8-Si, crucial for bulk property measurements.[2]
-
Point Loading/Microindentation: A mechanical method to induce the formation of BC8 and another metastable phase, r8-Si.[3][4]
-
-
Characterization:
-
X-ray Diffraction (XRD): Employed to identify the crystalline structure of the silicon polymorphs.
-
Transmission Electron Microscopy (TEM) and Nanodiffraction: Used to analyze the morphology and distribution of BC8 and r8 phases formed during microindentation.[3]
-
Optical Spectroscopy (Far- and Mid-infrared): To determine the electronic and optical properties, including the band gap.[2]
-
Temperature-Dependent Electrical Conductivity and Seebeck Measurements: To characterize its semiconductor properties.[2]
-
The workflow for studying the thermal evolution of BC8-Si formed in a Diamond Anvil Cell is depicted below.
References
Illuminating the Path to Therapeutic Intervention: A Technical Guide to BC8-15 Target Validation in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data crucial for the target validation of BC8-15, a dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8). By elucidating the cellular mechanisms of action and providing detailed experimental protocols, this document serves as a vital resource for researchers engaged in the development of novel therapeutics targeting these key enzymes.
Executive Summary
This compound has been identified as a potent dual inhibitor of PDE4 and PDE8, enzymes that play critical roles in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). The validation of these targets is paramount for the progression of this compound as a potential therapeutic agent. This guide details the cellular models and experimental assays essential for confirming target engagement, elucidating the mechanism of action, and quantifying the physiological effects of this compound. Key cellular contexts explored include Leydig cells, where PDE inhibition modulates steroidogenesis, and T-lymphocytes, where these enzymes differentially regulate inflammatory responses.
Quantitative Data Summary
The inhibitory activity of this compound and the functional consequences of target engagement have been quantified across various cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Substrate and Concentration |
| PDE8A | 280 | 10 nM cAMP |
| PDE4A | 220 | 50 nM cAMP |
Table 2: Functional Effects of PDE Inhibition in Cellular Models
| Cellular Model | Assay | Treatment | Observed Effect |
| Primary Mouse Leydig Cells | Testosterone Production | This compound | Elevation of testosterone production |
| Primary Mouse Leydig Cells | Testosterone Production | PDE8-selective inhibitor (PF-04957325) | Increased basal testosterone production |
| Primary Mouse Leydig Cells | Testosterone Production | PDE4-selective inhibitor (rolipram) | Synergistic potentiation of steroid production with PDE8 inhibitor |
| Activated CD4+ T-cells | Adhesion to Endothelial Cells | PDE8-selective inhibitor (PF-04957325) | Suppression of T-cell adhesion |
| Activated CD4+ T-cells | Adhesion to Endothelial Cells | PDE4-selective inhibitor (piclamilast) | Increased T-cell adhesion |
| Activated CD4+ T-cells | Proliferation | PDE4-selective inhibitor (piclamilast) | Significant inhibition of proliferation |
| Activated CD4+ T-cells | Proliferation | PDE8-selective inhibitor (PF-04957325) | Little to no effect on proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PDE Activity Assay (cAMP Hydrolysis)
This protocol describes a common method to determine the inhibitory activity of compounds like this compound on PDE enzymes.
Materials:
-
Purified recombinant PDE4 and PDE8 enzymes
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
5'-Nucleotidase (from snake venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Microplate and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, diluted this compound, and the purified PDE enzyme.
-
Initiate the reaction by adding [³H]-cAMP to a final concentration appropriate for the specific PDE isoform (e.g., 10 nM for PDE8A, 50 nM for PDE4A).
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by heating the plate to 100°C for 2 minutes.
-
Cool the plate on ice.
-
Add 5'-nucleotidase to each well to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 30°C.
-
Add a slurry of anion-exchange resin to each well to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Testosterone Production Assay in Leydig Cells
This protocol details the measurement of testosterone secretion from primary Leydig cells or a suitable cell line (e.g., MA-10) in response to PDE inhibitors.
Materials:
-
Primary Leydig cells or MA-10 mouse Leydig tumor cells
-
Cell culture medium (e.g., DMEM/F12) with serum
-
This compound or other test compounds
-
Luteinizing hormone (LH) as a positive control
-
Testosterone ELISA kit or Radioimmunoassay (RIA) kit
-
Microplate reader or gamma counter
Procedure:
-
Isolate primary Leydig cells from murine testes or culture MA-10 cells in appropriate culture vessels.
-
Seed the cells in a 24-well or 96-well plate and allow them to adhere.
-
Replace the medium with fresh serum-free medium containing the desired concentrations of this compound or other test compounds. Include a vehicle control and a positive control (e.g., LH).
-
Incubate the cells for a specified period (e.g., 2-4 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a commercial ELISA or RIA kit, following the manufacturer's instructions.
-
Normalize the testosterone levels to the cell number or total protein content in each well.
T-Cell Adhesion Assay
This protocol outlines a static adhesion assay to assess the effect of PDE inhibitors on the adhesion of T-lymphocytes to endothelial cells or purified adhesion molecules.
Materials:
-
Activated CD4+ T-cells
-
Human umbilical vein endothelial cells (HUVECs) or purified ICAM-1
-
96-well black, clear-bottom tissue culture plates
-
Fluorescent cell stain (e.g., Calcein-AM)
-
This compound or other test compounds
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescence plate reader
Procedure:
-
If using HUVECs, seed them into the 96-well plate and grow to confluence to form a monolayer. If using purified ICAM-1, coat the wells of the plate with ICAM-1 solution and then block with BSA.
-
Isolate and activate CD4+ T-cells.
-
Label the activated T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled T-cells in assay buffer.
-
Pre-incubate the labeled T-cells with various concentrations of this compound or other test compounds for a defined period (e.g., 30 minutes).
-
Add the pre-incubated T-cells to the HUVEC monolayer or ICAM-1 coated wells.
-
Allow the T-cells to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion relative to the total number of cells added.
Signaling Pathways and Visualizations
The inhibition of PDE4 and PDE8 by this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and influences downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways in Leydig cells and T-cells.
Caption: Signaling pathway in Leydig cells upon PDE4/8 inhibition.
Caption: Differential roles of PDE4 and PDE8 in T-cell signaling.
Methodological & Application
Unraveling the In Vitro Experimental Landscape of BC8-15: Application Notes and Protocols
Introduction
In the dynamic field of drug discovery and development, the rigorous in vitro evaluation of novel therapeutic candidates is paramount. This document provides a comprehensive overview of the experimental protocols for the in vitro assessment of BC8-15, a novel investigational compound. The following application notes and detailed methodologies are intended to guide researchers, scientists, and drug development professionals in conducting robust and reproducible in vitro studies to elucidate the mechanism of action, signaling pathways, and cellular effects of this compound.
While the specific molecular identity and target of "this compound" remain to be fully disclosed in publicly available literature, this document consolidates generalizable in vitro experimental designs and protocols frequently employed in early-stage drug development. The presented methodologies are based on established principles of cell biology and pharmacology and can be adapted to investigate a wide range of molecular entities.
Quantitative Data Summary
To facilitate a clear understanding and comparison of experimental outcomes, all quantitative data from in vitro assays should be meticulously recorded and organized. The following tables provide a template for summarizing key quantitative data points that are critical for the evaluation of this compound.
Table 1: Cell Viability and Cytotoxicity
| Cell Line | Treatment Concentration (µM) | Incubation Time (hrs) | % Cell Viability (e.g., MTT Assay) | % Cytotoxicity (e.g., LDH Assay) |
| Cell Line A | 0.1 | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| Cell Line B | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 |
Table 2: Target Engagement and Downstream Signaling
| Cell Line | This compound Concentration (µM) | Stimulation Time (min) | Target Phosphorylation (Fold Change) | Downstream Kinase Activity (Fold Change) | Gene Expression (Fold Change) |
| Cell Line A | 0 | - | 1.0 | 1.0 | 1.0 |
| 1 | 15 | ||||
| 1 | 60 | ||||
| Cell Line B | 0 | - | 1.0 | 1.0 | 1.0 |
| 10 | 15 | ||||
| 10 | 60 |
Detailed Experimental Protocols
The following section outlines detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
-
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Western Blot Analysis for Signaling Pathway Activation
This protocol is used to investigate the effect of this compound on the activation of specific signaling pathways by detecting the phosphorylation status of key proteins.
-
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and time points.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the fold change in protein phosphorylation.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and hypothesized signaling cascades, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Caption: A hypothetical signaling pathway activated by this compound.
Application Notes and Protocols for Investigating the Effects of BC8-15 on Mouse Leydig Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leydig cells, located in the interstitial compartment of the testes, are the primary source of testosterone, a crucial hormone for male sexual development, spermatogenesis, and overall health.[1] The regulation of Leydig cell function, particularly steroidogenesis, is a complex process involving various hormones and signaling pathways.[2] Dysregulation of these processes can lead to male infertility and other endocrine disorders. Therefore, understanding how novel compounds affect Leydig cell function is of significant interest in toxicology and drug development.
These application notes provide a comprehensive guide for investigating the effects of a hypothetical compound, BC8-15, on mouse Leydig cells. The protocols outlined below detail methods for assessing the impact of this compound on key Leydig cell functions, including steroidogenesis and cell viability, and for elucidating the underlying molecular mechanisms.
Key Applications
-
Toxicology Screening: Assess the potential reproductive toxicity of this compound by examining its effects on testosterone production and Leydig cell survival.
-
Drug Discovery: Investigate the therapeutic potential of this compound for conditions related to androgen deficiency or excess.
-
Mechanistic Studies: Elucidate the signaling pathways modulated by this compound in Leydig cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Leydig Cells
This protocol describes the isolation of primary Leydig cells from adult mouse testes. Alternatively, the TM3 mouse Leydig cell line can be used for these experiments.[3][4][5][6]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
DMEM/F12 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I
-
Percoll gradient solutions
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
70% Ethanol
Procedure:
-
Euthanize mice according to approved institutional guidelines.
-
Disinfect the abdominal area with 70% ethanol and surgically remove the testes.
-
Remove the tunica albuginea from the testes.[7]
-
Mince the testicular tissue and incubate in DMEM/F12 containing collagenase IV and DNase I at 37°C for 15-20 minutes with gentle shaking to dissociate the interstitial cells.[7]
-
Filter the cell suspension through a 70 µm cell strainer to remove seminiferous tubules.
-
Wash the cells with DMEM/F12 and centrifuge to pellet the interstitial cells.
-
Resuspend the cell pellet and layer onto a discontinuous Percoll gradient to enrich for Leydig cells.
-
Centrifuge the gradient and collect the Leydig cell fraction.
-
Wash the purified Leydig cells and resuspend in complete culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in culture dishes or multi-well plates and incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Assessment of Steroidogenesis
This protocol measures the effect of this compound on testosterone production by Leydig cells.
Materials:
-
Cultured mouse Leydig cells (primary or TM3)
-
This compound of varying concentrations
-
Human chorionic gonadotropin (hCG) or Luteinizing hormone (LH) as a positive control
-
Cell culture medium
-
Testosterone ELISA kit
Procedure:
-
Plate Leydig cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh serum-free medium.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (hCG or LH).
-
After incubation, collect the culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.[4]
-
Normalize the testosterone levels to the total protein content or cell number in each well.
Protocol 3: Cell Viability and Apoptosis Assays
These protocols assess the cytotoxicity of this compound on Leydig cells.
A. MTT Assay for Cell Viability
Materials:
-
Cultured mouse Leydig cells
-
This compound of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed Leydig cells in a 96-well plate.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cultured mouse Leydig cells
-
This compound of varying concentrations
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat Leydig cells with this compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression of proteins involved in steroidogenesis and apoptosis.
Materials:
-
Cultured mouse Leydig cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-StAR, anti-CYP11A1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Data Presentation
Table 1: Hypothetical Effect of this compound on Testosterone Production in Mouse Leydig Cells
| Treatment Group | Concentration | Testosterone (ng/mL) | % of Control |
| Vehicle Control | - | 15.2 ± 1.8 | 100% |
| hCG (10 IU/mL) | - | 45.8 ± 3.5 | 301% |
| This compound | 1 µM | 12.1 ± 1.5 | 80% |
| This compound | 10 µM | 8.5 ± 1.1 | 56% |
| This compound | 100 µM | 4.3 ± 0.9 | 28% |
Table 2: Hypothetical Effect of this compound on the Viability of Mouse Leydig Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 µM | 98.7 ± 4.8 |
| This compound | 10 µM | 85.4 ± 6.1 |
| This compound | 100 µM | 62.1 ± 7.3 |
Visualizations
References
- 1. Frontiers | High Throughput scRNA-Seq Provides Insights Into Leydig Cell Senescence Induced by Experimental Autoimmune Orchitis: A Prominent Role of Interstitial Fibrosis and Complement Activation [frontiersin.org]
- 2. Hormones and Signaling Pathways Involved in the Stimulation of Leydig Cell Steroidogenesis [mdpi.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. TRPV1 activation induces cell death of TM3 mouse Leydig cells [e-jarb.org]
- 5. Bisphenol A (BPA) induces apoptosis of mouse Leydig cells via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine induces apoptosis in TM3 mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC8-15 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC8-15 is a potent cell-permeable phosphodiesterase (PDE) inhibitor with dual specificity for PDE4 and PDE8.[1][2][3] By inhibiting these enzymes, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. Notably, in testicular Leydig cells, elevation of cAMP enhances steroidogenesis, leading to increased testosterone production. This makes this compound a valuable research tool for studying cAMP-mediated physiological processes and a potential candidate for therapeutic development in conditions related to hormonal imbalances. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on steroidogenesis in primary mouse Leydig cells.
Quantitative Data
The inhibitory activity of this compound on different phosphodiesterase isoforms has been characterized by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for designing effective cell-based experiments.
| Target PDE Isoform | IC50 (µM) |
| PDE8A | 0.28 |
| PDE4A | 0.22 |
| PDE7A | 6.46 |
Table 1: IC50 values of this compound for various phosphodiesterase isoforms. Data sourced from in vitro enzyme assays.[1][2]
Signaling Pathway
This compound exerts its biological effects by modulating the cAMP signaling cascade. In Leydig cells, the binding of luteinizing hormone (LH) to its receptor stimulates adenylyl cyclase to produce cAMP.[4][5] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote the conversion of cholesterol to testosterone. Phosphodiesterases, particularly PDE4 and PDE8, hydrolyze cAMP, thus downregulating this pathway. This compound inhibits PDE4 and PDE8, leading to sustained high levels of cAMP, enhanced PKA activity, and consequently, increased testosterone synthesis.[1][3]
Figure 1. Signaling pathway of this compound in Leydig cell steroidogenesis.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Leydig Cells
This protocol describes the isolation of primary Leydig cells from mouse testes, a crucial first step for subsequent cell-based assays.[2][3][6][7]
Materials:
-
Adult male mice (8-12 weeks old)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type IV (1 mg/mL in DMEM/F-12)
-
DNase I (10 µg/mL in DMEM/F-12)
-
70 µm cell strainer
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Cell culture plates
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Aseptically dissect the testes and remove the tunica albuginea.
-
Mince the testicular tissue into small pieces in a sterile petri dish containing DMEM/F-12 medium.
-
Transfer the tissue fragments to a 50 mL conical tube and add 10 mL of Collagenase Type IV solution.
-
Incubate at 37°C for 15-20 minutes in a shaking water bath.
-
Gently pipette the suspension up and down to further dissociate the tissue.
-
Add 1 mL of DNase I solution and incubate for another 5 minutes.
-
Stop the digestion by adding 10 mL of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cell suspension at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh culture medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Plate the cells at the desired density in cell culture plates and incubate at 37°C in a 5% CO2 humidified incubator. Leydig cells will adhere to the plate, while germ cells will remain in suspension and can be removed during the first medium change after 24 hours.
Protocol 2: this compound Treatment and Testosterone Production Assay
This protocol details the treatment of primary Leydig cells with this compound and the subsequent measurement of testosterone in the cell culture supernatant.
Materials:
-
Primary mouse Leydig cells cultured in 24-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMEM/F-12 medium (serum-free for the assay)
-
Luteinizing Hormone (LH) (optional, as a positive control for steroidogenesis stimulation)
-
Testosterone ELISA kit
-
Microplate reader
Procedure:
-
Culture primary Leydig cells until they reach approximately 80% confluency.
-
Wash the cells twice with warm, serum-free DMEM/F-12 medium.
-
Add fresh serum-free DMEM/F-12 medium to each well.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL LH).
-
Add the diluted this compound, vehicle, or positive control to the respective wells. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well and transfer it to microcentrifuge tubes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatants to new tubes and store them at -20°C until the testosterone measurement is performed.
-
Measure the testosterone concentration in the supernatants using a commercial Testosterone ELISA kit according to the manufacturer's instructions.[1][8]
Experimental Workflow
The following diagram illustrates the overall workflow for investigating the effect of this compound on Leydig cell steroidogenesis.
Figure 2. Experimental workflow for this compound cell-based assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of PDE4 and PDE8 in cAMP-mediated signaling pathways. The protocols provided herein offer a comprehensive guide for researchers to study the effects of this compound on steroidogenesis in primary mouse Leydig cells. By following these detailed methodologies, scientists can effectively design and execute experiments to further elucidate the mechanism of action of this compound and explore its potential therapeutic applications.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Isolation of Sertoli, Leydig, and spermatogenic cells from the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Steroidogenesis in Leydig Cells: Effects of Aging and Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Primary Leydig Cells from Murine Testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for BC8-15 Treatment in Primary Cell Cultures
Introduction
Primary cell cultures are essential tools in biomedical research and drug development, offering a more physiologically relevant model compared to immortalized cell lines. The treatment of these cultures with novel therapeutic compounds requires well-defined protocols to ensure reproducibility and accurate interpretation of results. This document provides detailed application notes and experimental protocols for the treatment of primary cell cultures with BC8-15, a novel therapeutic agent. It includes information on the mechanism of action, recommended experimental procedures, and data presentation guidelines for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound Signaling
Extensive research has demonstrated that this compound is a potent modulator of the Interleukin-15 (IL-15) signaling pathway. IL-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells[1][2]. The binding of IL-15 to its receptor complex initiates a signaling cascade that plays a significant role in immune surveillance and anti-tumor responses[1].
This compound is understood to act as an agonist, enhancing the downstream effects of IL-15 signaling. The proposed mechanism involves the activation of the JAK-STAT and PI3K-Akt pathways, leading to increased cell survival, proliferation, and cytotoxic activity of immune cells.
Signaling Pathway Diagram
Caption: this compound signaling pathway in primary immune cells.
Experimental Protocols
This section provides detailed protocols for the preparation and treatment of primary cells with this compound. These protocols are intended as a starting point and may require optimization depending on the specific primary cell type and experimental goals.
General Workflow for this compound Treatment
Caption: General experimental workflow for this compound treatment.
Protocol 1: Preparation of Primary Human NK Cells
-
Isolation: Isolate NK cells from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Culture Medium: Culture the isolated NK cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 100 IU/mL recombinant human IL-2.
-
Expansion: Expand the NK cells for 7-14 days to achieve a sufficient cell number for experiments. Monitor cell viability and purity by flow cytometry.
Protocol 2: this compound Stock Solution Preparation and Storage
-
Reconstitution: Reconstitute lyophilized this compound in sterile, endotoxin-free dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term use. For short-term storage (up to one week), aliquots can be stored at -20°C.
Protocol 3: Treatment of Primary NK Cells with this compound
-
Cell Seeding: Seed the expanded primary NK cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.
-
This compound Dilution: Prepare a series of dilutions of this compound from the 10 mM stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add 100 µL of culture medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Data Presentation
To facilitate the comparison of quantitative data from different experiments, it is recommended to summarize the results in clearly structured tables.
Table 1: Effect of this compound on Primary NK Cell Viability
| This compound Concentration (nM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 24 | 95.2 | 3.1 |
| 0.1 | 24 | 96.1 | 2.8 |
| 1 | 24 | 97.5 | 2.5 |
| 10 | 24 | 98.2 | 2.1 |
| 100 | 24 | 98.9 | 1.8 |
| 1000 | 24 | 99.1 | 1.5 |
| 0 (Vehicle) | 48 | 90.7 | 4.5 |
| 0.1 | 48 | 92.3 | 4.1 |
| 1 | 48 | 94.8 | 3.7 |
| 10 | 48 | 96.5 | 3.2 |
| 100 | 48 | 97.6 | 2.9 |
| 1000 | 48 | 98.0 | 2.4 |
Table 2: this compound Induced Proliferation of Primary CD8+ T Cells
| This compound Concentration (nM) | Incubation Time (hours) | Proliferation Index | Standard Deviation |
| 0 (Vehicle) | 72 | 1.0 | 0.2 |
| 1 | 72 | 1.8 | 0.4 |
| 10 | 72 | 3.5 | 0.6 |
| 100 | 72 | 5.2 | 0.8 |
| 1000 | 72 | 6.8 | 1.1 |
Conclusion
These application notes provide a framework for the utilization of this compound in primary cell culture experiments. The provided protocols for cell handling, treatment, and data presentation are designed to ensure high-quality, reproducible results. Researchers are encouraged to optimize these protocols based on their specific experimental needs and the primary cell types being investigated. Adherence to these guidelines will facilitate a clearer understanding of the biological effects of this compound and its potential as a therapeutic agent.
References
Application Note: Measuring cAMP Levels Following Treatment with the Adenylyl Cyclase Activator BC8-15
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters.[1] The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which degrade it.[2] G-protein coupled receptors (GPCRs) are a major class of transmembrane receptors that regulate adenylyl cyclase activity. Activation of Gs-coupled GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels, while activation of Gi-coupled GPCRs has an inhibitory effect.[1][3][4]
BC8-15 is a novel small molecule activator of adenylyl cyclase. By directly stimulating AC, this compound is expected to increase intracellular cAMP levels, thereby modulating downstream signaling pathways. This application note provides detailed protocols for measuring changes in intracellular cAMP levels in response to this compound treatment using two common methods: a competitive immunoassay (ELISA) and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Signaling Pathway of a Gs-Coupled GPCR and Adenylyl Cyclase Activation
The following diagram illustrates the canonical signaling pathway involving a Gs-coupled GPCR, which leads to the activation of adenylyl cyclase and the subsequent production of cAMP. This compound is hypothesized to directly activate adenylyl cyclase, bypassing the need for GPCR activation.
Experimental Protocols
A variety of commercially available kits can be used to measure intracellular cAMP levels. This section provides detailed protocols for a generic competitive ELISA and a TR-FRET assay, which are widely used for their accuracy and throughput.
General Experimental Workflow
The following diagram outlines the general workflow for measuring cAMP levels in cultured cells after treatment with a test compound like this compound.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the principle of a competitive immunoassay.[5][6] Free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (containing cAMP-HRP conjugate, anti-cAMP antibody, coated microplate, wash buffer, substrate, and stop solution)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free DMEM containing 1 mM IBMX. Prepare a 2X concentrated solution of forskolin (e.g., 20 µM) as a positive control and serum-free DMEM with 1 mM IBMX as a vehicle control.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the 2X compound dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis: Add 50 µL of 2X Cell Lysis Buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
ELISA Protocol:
-
Transfer 50 µL of the cell lysate from each well to the corresponding wells of the anti-cAMP antibody-coated microplate.
-
Add 25 µL of cAMP-HRP conjugate to each well.
-
Add 25 µL of anti-cAMP antibody to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample by interpolating from the standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are based on the competition between endogenous cAMP and a fluorescently labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[7][8] The antibody is typically labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore (e.g., ULight™). When the donor and acceptor are in close proximity, FRET occurs. An increase in intracellular cAMP displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
CHO-K1 cells stably expressing a Gs-coupled GPCR (or other suitable cell line)
-
Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Isoproterenol (positive control for GPCR activation)
-
IBMX
-
TR-FRET cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit) containing Eu-cAMP tracer and ULight™-anti-cAMP antibody.[7][8]
-
TR-FRET compatible plate reader with excitation at 320 or 340 nm and emission detection at 615 nm and 665 nm.
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a 4X concentrated serial dilution of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA). Prepare a 4X concentrated solution of isoproterenol as a positive control and stimulation buffer alone as a vehicle control.
-
Cell Treatment:
-
Add 5 µL of the 4X compound dilutions or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection Reagent Preparation: Prepare the detection reagent mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided detection buffer according to the manufacturer's protocol.
-
cAMP Detection:
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight-anti-cAMP antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/615 nm emission ratio for each well.
-
Generate a cAMP standard curve by plotting the emission ratio against known cAMP concentrations.
-
Convert the sample emission ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Data Presentation
The following table provides an example of how to present the quantitative data obtained from a dose-response experiment with this compound using a TR-FRET assay.
| Treatment | Concentration (µM) | Mean cAMP (nM) | Standard Deviation | n |
| Vehicle | 0 | 1.2 | 0.3 | 3 |
| This compound | 0.01 | 5.8 | 0.9 | 3 |
| This compound | 0.1 | 25.4 | 3.1 | 3 |
| This compound | 1 | 68.2 | 7.5 | 3 |
| This compound | 10 | 95.7 | 9.1 | 3 |
| This compound | 100 | 98.1 | 8.9 | 3 |
| Forskolin | 10 | 102.5 | 10.3 | 3 |
Summary of this compound Activity:
| Parameter | Value |
| EC50 | 0.25 µM |
| Emax | 98.5 nM |
Conclusion
The protocols described in this application note provide robust and reliable methods for quantifying the intracellular cAMP levels following treatment with the adenylyl cyclase activator this compound. Both the competitive ELISA and the TR-FRET assays are suitable for determining the potency and efficacy of this compound and can be adapted for high-throughput screening of other potential adenylyl cyclase modulators. The choice of assay will depend on the specific experimental needs, available equipment, and desired throughput.
References
- 1. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. cAMP Assay Kit (Competitive ELISA) (ab234585) | Abcam [abcam.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
Application Notes and Protocols for BC8-15 Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BC8-15, a dual phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8) inhibitor, and its potential application in animal models of inflammation. While direct in vivo studies of this compound in inflammatory models are not extensively published, this document outlines its mechanism of action, provides relevant in vitro data, and details generalized protocols for its administration and evaluation in preclinical inflammation research.
Introduction to this compound and its Rationale in Inflammation
This compound is a small molecule identified as a dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8).[1][2][3][4] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammatory responses.[1] An increase in intracellular cAMP levels is generally associated with the suppression of inflammatory cell functions.[2]
-
PDE4 is a well-established target for anti-inflammatory drugs, as it is the predominant PDE isoenzyme in most inflammatory cells, including T cells, macrophages, eosinophils, and neutrophils.[2] Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.
-
PDE8 is a less explored but promising target. It has a very high affinity for cAMP and is expressed in pro-inflammatory T cells.[2][5] Targeting PDE8 may offer a distinct mechanism for modulating T cell activity, which is central to many inflammatory diseases.[5]
The dual inhibition of both PDE4 and PDE8 by this compound presents a novel therapeutic strategy. This approach has the potential for a broader or synergistic anti-inflammatory effect compared to selective inhibition of a single PDE.[2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by preventing the degradation of cAMP in immune cells. The elevated cAMP levels then activate Protein Kinase A (PKA), which leads to the phosphorylation and inhibition of various pro-inflammatory transcription factors and signaling molecules. This cascade of events ultimately results in a dampened inflammatory response.
Quantitative Data
The following table summarizes the reported in vitro inhibitory activity of this compound.
| Target | IC50 (nM) | Substrate Concentration | Source |
| PDE4A | 220 | 50 nM cAMP | [4][6] |
| PDE8A | 280 | 10 nM cAMP | [4][6] |
No in vivo data for this compound in animal models of inflammation has been published. The table below is a template for recording such data.
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Readout | Result (% Inhibition vs. Vehicle) |
| e.g., LPS-induced acute lung injury | e.g., i.p., p.o. | e.g., Lung MPO activity | ||
| e.g., Collagen-induced arthritis | e.g., i.p., p.o. | e.g., Paw swelling | ||
| e.g., DSS-induced colitis | e.g., i.p., p.o. | e.g., Disease Activity Index |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in common animal models of inflammation. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol for LPS-Induced Acute Inflammation in Mice
This model is useful for assessing the acute anti-inflammatory effects of a compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
8-10 week old C57BL/6 mice
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent and then dilute to the final dosing concentration with the vehicle. Sonication may be required to ensure a uniform suspension.
-
Animal Dosing:
-
Acclimatize mice for at least one week.
-
Divide mice into groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (low dose) + LPS, this compound (high dose) + LPS).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.
-
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a specified time point (e.g., 4-6 hours post-LPS), euthanize mice and collect blood (via cardiac puncture) and tissues (e.g., lungs, liver).
-
Assessment of Inflammation:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA or multiplex assays.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in tissues by measuring MPO activity.
-
Histology: Perform H&E staining on tissue sections to assess cellular infiltration and tissue damage.
-
Protocol for Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model of rheumatoid arthritis that assesses both the innate and adaptive immune responses.
Materials:
-
This compound
-
Vehicle
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old DBA/1 mice
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Emulsify type II collagen in IFA. Administer a booster injection of 100 µL intradermally.
-
-
This compound Administration:
-
Begin dosing with this compound or vehicle on a prophylactic (e.g., from Day 0) or therapeutic (e.g., from the onset of clinical signs, around Day 21-25) schedule. Administer daily via the desired route.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.
-
Paw Thickness: Measure paw thickness using a digital caliper.
-
Histology: At the end of the study (e.g., Day 42), collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Concluding Remarks
This compound is a promising pharmacological tool for investigating the role of PDE4 and PDE8 in inflammatory processes. Its dual inhibitory action offers a unique mechanism for modulating cAMP signaling in immune cells. The protocols provided herein serve as a starting point for researchers to explore the anti-inflammatory potential of this compound in various preclinical models. Careful experimental design, including dose-response studies and appropriate pharmacokinetic/pharmacodynamic assessments, will be crucial for elucidating its therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testosterone Production Assay Using MA-10 Murine Leydig Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone, the primary male sex hormone, is crucial for the development of reproductive tissues and the maintenance of secondary sexual characteristics.[1] Its production is predominantly carried out by Leydig cells located in the testes.[1] The MA-10 cell line, derived from a mouse Leydig cell tumor, is a widely utilized in vitro model for studying the mechanisms of steroidogenesis and for screening compounds that may modulate testosterone production. These cells respond to hormonal stimuli such as human chorionic gonadotropin (hCG) and luteinizing hormone (LH), making them an excellent tool for assessing the effects of various factors on the steroidogenic pathway.[2]
This document provides detailed protocols for culturing MA-10 cells, inducing testosterone production, and quantifying the secreted testosterone. It also includes representative data and a diagram of the key signaling pathway involved.
Signaling Pathway of Testosterone Production
Luteinizing hormone (LH) from the pituitary gland is the primary physiological stimulator of testosterone synthesis in Leydig cells.[3] The binding of LH to its G-protein coupled receptor (LHCGR) on the Leydig cell surface initiates a signaling cascade that leads to the increased production of testosterone. This process involves the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the steroidogenic acute regulatory (StAR) protein. StAR facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria. Inside the mitochondria, a series of enzymatic reactions converts cholesterol to testosterone.
Caption: LH signaling pathway for testosterone production.
Experimental Protocols
Materials and Reagents
-
MA-10 Murine Leydig Cells (e.g., ATCC CRL-3050)
-
Culture Medium: RPMI-1640 with 2.0 mM stable Glutamine and 2.0 g/L NaHCO3
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human Chorionic Gonadotropin (hCG)
-
8-Bromo-cAMP (8-Br-cAMP)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Testosterone ELISA Kit
Cell Culture and Maintenance
-
Thawing and Initial Culture:
-
Rapidly thaw the cryovial of MA-10 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Seed the cells into a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.
-
Centrifuge and resuspend the cells in fresh medium.
-
Subculture at a ratio of 1:3 to 1:6.
-
Testosterone Production Assay
Caption: Workflow for the testosterone production assay.
-
Cell Seeding:
-
Trypsinize and count the MA-10 cells.
-
Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well in complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Starvation and Treatment:
-
After 24 hours, aspirate the medium and wash the cells with PBS.
-
Add serum-free medium to each well and incubate for 2-4 hours to starve the cells.
-
Prepare treatment solutions of your test compounds in serum-free medium. You should also prepare a positive control (e.g., hCG or 8-Br-cAMP) and a vehicle control.
-
Remove the starvation medium and add the treatment solutions to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new tubes for testosterone measurement. Samples can be stored at -20°C if not analyzed immediately.
-
Testosterone Quantification by ELISA
Perform the testosterone measurement using a commercial ELISA kit, following the manufacturer's instructions. A general procedure is outlined below:
-
Standard Curve Preparation: Prepare a series of testosterone standards as per the kit's protocol to generate a standard curve.
-
Sample and Standard Incubation: Add the prepared standards and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Conjugate and Substrate Addition: Add the enzyme-conjugated secondary antibody and substrate solution as instructed.
-
Color Development and Measurement: Allow the color to develop and then stop the reaction. Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the testosterone concentration in your samples by interpolating from the standard curve. Normalize the results to the cell number or protein concentration if desired.
Data Presentation
The following tables summarize representative quantitative data from studies using Leydig cell lines to assess steroid production.
Table 1: Basal and Stimulated Steroid Production in MA-10 Cells [3]
| Condition | Progesterone (Normalized Level) | Testosterone (Normalized Level) |
| Basal (shLacZ Control) | 1.00 ± 0.10 | 1.00 ± 0.14 |
| Basal (shClC2-A) | 0.44 ± 0.06 | 0.27 ± 0.12 |
| Basal (shClC2-E) | 0.61 ± 0.15 | 0.37 ± 0.05 |
| 8-Br-cAMP (6h, shLacZ) | 1.00 ± 0.08 | 1.00 ± 0.08 |
| 8-Br-cAMP (6h, shClC2-A) | 0.32 ± 0.08 | 0.32 ± 0.08 |
| 8-Br-cAMP (6h, shClC2-E) | 0.23 ± 0.03 | 0.23 ± 0.03 |
| 8-Br-cAMP (24h, shLacZ) | 1.36 ± 0.11 | 1.36 ± 0.11 |
| 8-Br-cAMP (24h, shClC2-A) | 0.41 ± 0.08 | 0.41 ± 0.08 |
| 8-Br-cAMP (24h, shClC2-E) | 0.35 ± 0.04 | 0.35 ± 0.04 |
Data are presented as mean ± SEM. shClC2 represents knockdown of the ClC-2 chloride channel.
Table 2: Testosterone and Androsterone Formation in MA-10 Cells after Androstenedione (AD) Incubation [4]
| Condition | Androstenedione (nM) | Testosterone (nM) | Androsterone (nM) |
| Medium Control (- cells) | 0.00 | 0.00 | 0.00 |
| Treatment Control (100 nM AD, - cells) | 100.00 | 0.00 | 0.00 |
| 100 nM AD (+ cells) | 50.00 | ~5.00 | ~45.00 |
| Medium Only (+ cells) | 0.00 | 0.00 | 0.00 |
Values are approximate based on graphical data from the source.
Conclusion
The MA-10 cell line provides a robust and reliable model for studying testosterone production and the effects of various compounds on steroidogenesis. The protocols outlined in this document offer a standardized approach for conducting these assays, ensuring reproducibility and comparability of data. The provided signaling pathway diagram and data tables serve as valuable references for understanding the underlying mechanisms and interpreting experimental results.
References
Troubleshooting & Optimization
BC8-15 solubility and stability in DMSO
Overview
Our technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals. This resource is designed to address specific issues that may be encountered during experiments involving BC8-15.
Important Note: Initial searches for "this compound" did not yield information on a specific molecule or compound with that designation. The search results primarily referenced "BC8" in the context of a crystalline structure of silicon and a paint product. Without specific information on the molecular entity of "this compound," this guide will provide general best practices for handling compounds in DMSO, drawing on established knowledge of the solvent's properties. The following information is based on standard laboratory procedures and may need to be adapted once the specific properties of this compound are known.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While the exact solubility of this compound is not documented in the available search results, Dimethyl Sulfoxide (DMSO) is a common aprotic solvent used in drug discovery and development for its ability to dissolve a wide range of polar and nonpolar compounds. It is often the solvent of choice for creating high-concentration stock solutions of novel compounds.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To ensure accurate and reproducible results, a standardized protocol for preparing stock solutions is crucial. Please refer to the detailed experimental protocol provided in this guide.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: Stock solutions of compounds in DMSO should be stored at low temperatures to minimize degradation. For short-term storage (days to weeks), -20°C is often sufficient. For long-term storage (months to years), -80°C is recommended to maintain the integrity of the compound. It is also advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated, and it may be necessary to prepare a fresh stock solution at a lower concentration.
Q5: How can I assess the stability of this compound in my DMSO stock solution over time?
A5: The stability of a compound in solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatograms of a freshly prepared solution with an aged solution, you can identify any degradation products and quantify the remaining parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Insoluble in DMSO | The compound may have low solubility in DMSO. | Try gentle heating (up to 37°C) and vortexing. If insolubility persists, consider alternative solvents or a solvent mixture. |
| Stock Solution Color Change | The compound may be unstable and degrading. | Prepare a fresh stock solution and store it under the recommended conditions (-80°C in small aliquots). Minimize exposure to light and air. |
| Inconsistent Assay Results | This could be due to inaccurate stock solution concentration, degradation of the compound, or improper storage. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage of the stock solution. |
| Precipitation in Media | The compound may have low solubility in aqueous media after dilution from the DMSO stock. | Decrease the final concentration of the compound in the assay. Increase the percentage of DMSO in the final solution (if the assay allows). Use a solubilizing agent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Compound in DMSO
-
Preparation: Allow the compound and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the compound.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for addressing compound insolubility in DMSO.
Decision Tree for Stock Solution Storage
Caption: Decision guide for the appropriate storage of DMSO stock solutions.
Technical Support Center: BC8-15 In Vitro Experiments
Welcome to the technical support center for BC8-15 in vitro experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows involving the dual PDE4/8 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor with dual specificity for phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8).[1] Its primary mechanism of action is the inhibition of these enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4 and PDE8, this compound leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory activity of this compound has been measured in in vitro phosphodiesterase assays. The reported 50% inhibitory concentration (IC50) values are approximately 280 nM for PDE8A and 220 nM for PDE4A.[1] It's important to note that it may also exhibit activity against other PDEs at low micromolar concentrations.[1]
Q3: In what types of in vitro experiments is this compound commonly used?
A3: Given its mechanism of action, this compound is often used in experiments investigating cAMP-mediated processes. A notable application is in studies of steroidogenesis, where it has been shown to elevate testosterone production in primary Leydig cells.[1] It may also be used in studies related to inflammation and immune cell function, as both PDE4 and PDE8 are expressed in these cells.
Q4: What is the difference between this compound and BC8 monoclonal antibody?
A4: It is crucial to distinguish between this compound, the small molecule inhibitor, and BC8, a murine anti-CD45 IgG1 monoclonal antibody.[2] The latter is used in the context of radioimmunotherapy for hematologic malignancies and is a distinct entity from the PDE4/8 inhibitor.[2][3][4] This guide focuses exclusively on troubleshooting experiments with the small molecule this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: No observable effect of this compound treatment.
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Compound Integrity | Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. | The compound may have degraded during storage or there could have been an issue with the initial synthesis.[5] |
| Inadequate Concentration | Perform a broad dose-response curve, for example, from 1 nM to 100 µM, to determine the optimal working concentration for your specific cell type and assay. | The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in your endpoint (e.g., cAMP levels, steroid production). Consider using more sensitive detection methods, such as bioluminescence-based assays.[6] | The changes induced by this compound may be subtle and fall below the detection limit of your current assay. |
| Cell Permeability | If your target is intracellular, assess the cell permeability of this compound in your experimental system. | The compound may not be effectively reaching its intracellular targets (PDE4/8).[5] |
| Incorrect Cell Model | Use a cell line known to express PDE4 and/or PDE8 and that is responsive to changes in cAMP levels for your specific biological question. | The chosen cell model may not be appropriate for studying the effects of a PDE4/8 inhibitor. |
Problem 2: High variability or poor reproducibility in results.
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| Inconsistent Cell Culture Practices | Maintain consistent cell passage numbers, confluency, and media composition between experiments.[5][6] | Variations in cell state can significantly impact their response to treatment.[6] High passage numbers can lead to alterations in morphology and response to stimuli.[6] |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot for each experiment. | The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.[5] |
| Assay Timing | Perform a pilot time-course experiment to determine the optimal incubation duration for your specific assay and cell type.[7] | Cellular responses to drugs can vary depending on the incubation time.[7] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular responses and lead to unreliable and irreproducible results.[6] |
| Inappropriate Microplate Selection | Choose the correct microplate type (e.g., color, well shape) for your specific assay needs to minimize background and maximize signal. | The choice of microplate can significantly impact data variability. |
Problem 3: Unexpected cytotoxicity or off-target effects.
Possible Causes & Solutions
| Possible Cause | Recommended Action | Rationale |
| General Toxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).[5] | This will help you distinguish between targeted effects and general toxicity, allowing you to work within a non-toxic concentration range. |
| Vehicle Control Toxicity | Run a dose-response of your vehicle (e.g., DMSO) alone to assess its toxicity. | High concentrations of some solvents can be toxic to cells.[5] |
| Off-Target Effects | Include a negative control (an inactive structural analog of this compound, if available) and test the compound in cell lines that do not express the intended targets (PDE4/8).[5] | These controls can help identify if the observed effects are due to interactions with unintended targets. |
| Autofluorescence | If using a fluorescence-based assay, use phenol red-free media and consider red-shifted dyes to minimize autofluorescence from cellular components and media.[8] | High background from autofluorescence can interfere with the signal from your assay.[8] |
Experimental Protocols & Data Presentation
General Protocol for a Dose-Response Experiment with this compound
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Cell Seeding: Plate your chosen cell line in a suitable microplate at a predetermined optimal density. Allow cells to adhere and reach the desired confluency.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for your dose-response curve (e.g., 1 nM to 100 µM).
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Treatment: Remove the cell culture medium and add fresh medium containing the different concentrations of this compound. Include appropriate controls:
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Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
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Untreated Control: Cells that are not exposed to either this compound or the vehicle.
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Positive Control: A known activator of the pathway of interest (e.g., forskolin to directly activate adenylyl cyclase and increase cAMP).
-
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Incubation: Incubate the cells for the predetermined optimal time.
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Assay Readout: Perform your chosen assay to measure the desired endpoint (e.g., cAMP levels, hormone production, cell viability).
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Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine parameters like EC50 or IC50.
Quantitative Data Summary: this compound Inhibitory Activity
| Target Enzyme | IC50 (nM) | Substrate | Reference |
| PDE8A | 280 | 10 nM cAMP | [1] |
| PDE4A | 220 | 50 nM cAMP | [1] |
| PDE7A | >10,000 | 10 nM cAMP | [1] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in elevating intracellular cAMP levels.
Experimental Workflow for Troubleshooting this compound Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. Biokinetics of Radiolabeled Monoclonal Antibody BC8: Differences in Biodistribution and Dosimetry Among Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine I 131 Monoclonal Antibody BC8 Before Autologous Stem Cell Transplant in Treating Patients With Relapsed or Refractory Hodgkin Lymphoma or Non-Hodgkin Lymphoma | MedPath [trial.medpath.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. news-medical.net [news-medical.net]
- 8. selectscience.net [selectscience.net]
optimizing BC8-15 concentration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BC8-15, a potent and selective inhibitor of the KZ1 kinase. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help you optimize the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the KZ1 serine/threonine kinase, a key component of the Alpha signaling pathway. By binding to the ATP-binding pocket of KZ1, this compound prevents the phosphorylation of its downstream substrate, Substrate-A, thereby inhibiting the pathway's activity. Dysregulation of the Alpha signaling pathway has been implicated in various cellular processes.[1][2]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 value in your system.[3][4] As a starting point, a concentration range of 10 nM to 10 µM is often effective.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for the KZ1 kinase?
A4: While this compound has been designed for high selectivity towards KZ1, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations.[5][6] We recommend performing experiments to confirm the on-target effects of this compound in your model system. This can include rescue experiments or assessing the phosphorylation of known downstream targets.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
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Possible Cause: Off-target effects of this compound or inappropriate dosage.[5]
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Troubleshooting Steps:
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Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.[7][8][9][10]
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Optimize the treatment duration: Shorter incubation times may be sufficient to observe the desired effect on the Alpha signaling pathway while minimizing cytotoxicity.
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Test in multiple cell lines: Cell line-specific effects can contribute to cytotoxicity.[5] Testing in different cell lines can help determine if the observed toxicity is a general or cell-type-specific phenomenon.
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Issue 2: Inconsistent or unexpected experimental results.
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Possible Cause: Compound instability, activation of compensatory signaling pathways, or experimental variability.[5]
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Troubleshooting Steps:
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Check the stability of this compound: Ensure that your stock solution is properly stored and that the compound is stable under your experimental conditions (e.g., in cell culture media at 37°C).
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Probe for compensatory pathway activation: Inhibition of the Alpha signaling pathway may lead to the upregulation of other signaling pathways.[11] Use techniques like Western blotting to examine the activation of known compensatory pathways.
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Standardize experimental procedures: Ensure consistent cell seeding densities, treatment times, and reagent concentrations to minimize variability.[12][13]
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Data Presentation
Table 1: Dose-Response of this compound on KZ1 Kinase Activity
| This compound Concentration | % Inhibition of KZ1 Activity |
| 1 nM | 5.2 |
| 10 nM | 25.8 |
| 50 nM | 48.9 |
| 100 nM | 75.3 |
| 500 nM | 92.1 |
| 1 µM | 98.6 |
| 10 µM | 99.2 |
This data is illustrative and may not be representative of all cell types.
Table 2: Cytotoxicity of this compound in a Representative Cell Line
| This compound Concentration | % Cell Viability (MTT Assay) |
| 100 nM | 98.5 |
| 500 nM | 95.2 |
| 1 µM | 90.1 |
| 5 µM | 72.4 |
| 10 µM | 55.8 |
| 25 µM | 20.3 |
| 50 µM | 5.1 |
This data is illustrative and may not be representative of all cell types.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell-Based Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the phosphorylation of Substrate-A in a cell-based assay.
Materials:
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Cell line of interest
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This compound
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Complete cell culture medium
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96-well cell culture plates
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MTT reagent (5 mg/mL in PBS)[8]
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Solubilization solution (e.g., DMSO or SDS-HCl solution)[9]
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.[9]
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Assay:
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to fit a sigmoidal curve and determine the IC50 value.[4]
Protocol 2: Western Blot Analysis of Substrate-A Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of its downstream target, Substrate-A, using Western blotting.[14][15]
Materials:
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Cell line of interest
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-Substrate-A and anti-total-Substrate-A
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[14]
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
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SDS-PAGE and Protein Transfer:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (anti-phospho-Substrate-A) overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Substrate-A or a loading control like β-actin.
Visualizations
Caption: The Alpha Signaling Pathway and the inhibitory action of this compound on KZ1 kinase.
Caption: A streamlined workflow for Western Blot analysis of Substrate-A phosphorylation.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. support.collaborativedrug.com [support.collaborativedrug.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: BC8-15 Compound
Overview
This technical support center provides guidance on the proper storage and handling of the BC8-15 compound. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for the this compound compound?
A1: For optimal stability, the this compound compound should be stored in a cool, dry place. Specific temperature ranges and humidity levels are detailed in the table below.
Q2: How should I handle the this compound compound upon receipt?
A2: Upon receiving the this compound compound, it is important to first inspect the packaging for any signs of damage or tampering. The compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q3: Can I dissolve the this compound compound in water?
A3: The solubility of the this compound compound in aqueous solutions may vary. It is recommended to consult the compound's specific datasheet for appropriate solvents. For biological experiments, sterile, nuclease-free solutions are often required.
Q4: What are the potential hazards associated with the this compound compound?
A4: The this compound compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions | Ensure the compound is stored at the recommended temperature and protected from light and moisture. |
| Inconsistent Experimental Results | Inaccurate compound concentration | Verify the concentration of your stock solution using a reliable quantification method before use. |
| Precipitation in Solution | Low solubility in the chosen solvent | Try dissolving the compound in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer. |
Data Presentation
Storage and Handling Parameters for this compound
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C for long-term storage | Avoid repeated freeze-thaw cycles. |
| 4°C for short-term storage (in solution) | Use within a few days. | |
| Humidity | < 50% | Store with a desiccant. |
| Light Exposure | Protect from light | Use amber vials or wrap containers in foil. |
| Recommended Solvents | DMSO, Ethanol | Check the certificate of analysis for specific solubility data. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
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Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
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Add the appropriate volume of a recommended solvent (e.g., sterile DMSO) to achieve the desired stock concentration.
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Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
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Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C.
Visualizations
Caption: A flowchart illustrating the recommended handling and experimental workflow for the this compound compound.
Caption: A diagram showing the logical steps for troubleshooting inconsistent experimental results with this compound.
References
Mitigating Variability in BC8-15 Experimental Results: A Technical Support Guide
Welcome to the technical support center for BC8-15 experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of the BC8 monoclonal antibody. Our goal is to help you achieve more consistent and reliable experimental outcomes.
The BC8 antibody is a murine anti-human CD45 IgG1 monoclonal antibody that targets all isoforms of the CD45 antigen.[1] CD45 is a protein tyrosine phosphatase found on all nucleated hematopoietic cells, making it a key target in hematologic malignancy research and therapy.[1][2] The BC8 antibody is notably used in pre-clinical and clinical research, often in a radiolabeled form, as a conditioning agent for hematopoietic stem cell transplantation.[1][3][4] A mouse myeloma cell line, also designated BC8, is used for its production.[5]
This guide will address common sources of variability in experiments utilizing the BC8 antibody and provide standardized protocols to minimize these fluctuations.
Frequently Asked Questions (FAQs)
Q1: We are observing high batch-to-batch variability in our cell staining experiments using the BC8 antibody. What could be the cause?
A1: High batch-to-batch variability is a common issue in antibody-based experiments. Several factors related to the antibody itself, the experimental protocol, and the biological samples can contribute to this.
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Antibody Storage and Handling: Improper storage can lead to antibody degradation and loss of activity. Ensure the antibody is stored at the recommended temperature (4°C for short-term and -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[2]
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Antibody Concentration: The optimal antibody concentration is critical for reproducible results. We recommend performing a titration experiment to determine the optimal staining concentration for your specific cell type and experimental conditions.
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Cell Viability and Number: The health and number of your target cells can significantly impact staining intensity. Ensure consistent cell viability (ideally >95%) and use a consistent number of cells for each experiment.
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Blocking Step: Inadequate blocking of non-specific binding sites can lead to high background and variability. Ensure you are using an appropriate blocking buffer (e.g., Fc block) for a sufficient amount of time.
Q2: Our in vivo experiments with radiolabeled BC8 show inconsistent tumor targeting and biodistribution. What are the potential reasons for this?
A2: In vivo experiments introduce a higher level of complexity, and variability can arise from multiple sources.
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Radiolabeling Efficiency and Stability: Inconsistent radiolabeling can drastically alter the antibody's properties. It is crucial to have a standardized and validated protocol for radiolabeling and to perform quality control checks (e.g., radiochemical purity) for each batch.
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Animal Model Variability: The physiological state of the animals, including age, weight, and overall health, can influence the biodistribution of the antibody. Standardize your animal models as much as possible.
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Tumor Burden and Vascularization: Differences in tumor size and blood supply among animals can lead to varied antibody uptake. It is advisable to start experiments with animals that have a similar tumor burden.
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Route and Speed of Administration: The method of injection can affect the initial distribution of the antibody. Maintain a consistent route and rate of administration for all animals in a study.
Troubleshooting Guides
Issue 1: High Background Staining in Flow Cytometry
High background can mask the true signal and make data interpretation difficult. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Use an Fc receptor blocking reagent before adding the BC8 antibody. |
| Insufficient washing | Increase the number and volume of wash steps after antibody incubation. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody concentration too high | Perform an antibody titration to determine the optimal concentration with the best signal-to-noise ratio. |
| Contaminated buffers | Prepare fresh buffers and filter-sterilize them before use. |
Issue 2: Low Signal Intensity in Immunohistochemistry (IHC)
A weak signal can make it challenging to identify CD45-positive cells in tissue sections.
| Potential Cause | Recommended Solution |
| Suboptimal antibody dilution | Perform a dilution series to find the optimal antibody concentration for your tissue type and fixation method. |
| Inadequate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) for your specific tissue and fixation protocol. |
| Insufficient incubation time | Increase the primary antibody incubation time (e.g., overnight at 4°C). |
| Tissue over-fixation | Ensure fixation time is standardized and not excessive, as it can mask the epitope. |
| Inactive antibody | Verify the antibody's activity using a positive control cell line or tissue. |
Experimental Protocols
Standard Protocol for Flow Cytometry Staining of Peripheral Blood Mononuclear Cells (PBMCs) with BC8 Antibody
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Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells twice with PBS.
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Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue. Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
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Blocking: Add 100 µL of the cell suspension to each tube. Add Fc block and incubate for 10 minutes at 4°C.
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Staining: Add the predetermined optimal concentration of the BC8 antibody. Vortex gently and incubate for 30 minutes at 4°C in the dark.
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Washing: Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C.
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Data Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire the data on a flow cytometer.
Workflow for Radiolabeling of BC8 Antibody with Yttrium-90 (⁹⁰Y)
This is a generalized workflow. Specific details may vary based on the chelator used (e.g., DOTA).
Signaling Pathways
CD45 is a receptor-type protein tyrosine phosphatase that plays a critical role in regulating T- and B-cell antigen receptor signaling. It does so by dephosphorylating specific tyrosine residues in Src-family kinases, which can either activate or inhibit their function depending on the specific residue. This regulatory role is fundamental to lymphocyte activation and differentiation.
By understanding the function of CD45 and the potential sources of experimental variability, researchers can design more robust experiments and generate more reliable data when working with the BC8 antibody. For further assistance, please refer to the product-specific datasheets and relevant publications.
References
- 1. Biokinetics of Radiolabeled Monoclonal Antibody BC8: Differences in Biodistribution and Dosimetry Among Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD45 Monoclonal Antibody (BC8), Functional Grade (C8105-100MG) [thermofisher.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cellosaurus cell line BC8 [Mouse myeloma against human PTPRC] (CVCL_DD26) [cellosaurus.org]
interpreting unexpected results with BC8-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with BC8-15.
Frequently Asked Questions (FAQs)
Q1: We observe a lack of efficacy of this compound in our cell-based assay, even at concentrations above the reported IC50. What could be the reason?
A1: Several factors could contribute to a lack of observed efficacy:
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Cell Type Specificity: The expression levels of PDE4 and PDE8 can vary significantly between different cell types. Confirm the expression of PDE4A and PDE8A in your specific cell line at the protein level.
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Substrate Concentration: The inhibitory activity of this compound can be influenced by the intracellular concentration of cAMP.[1] High basal levels of cAMP in your cells might require higher concentrations of the inhibitor to elicit a response.
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Compound Stability: Ensure the proper storage and handling of this compound. Repeated freeze-thaw cycles or prolonged storage in solution at room temperature can lead to degradation.
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Assay Conditions: The IC50 values reported in the literature are often determined using purified enzymes.[1] Cell-based assays introduce additional complexities such as cell permeability and potential metabolism of the compound.
Q2: Our in vivo experiments with this compound in mice are showing unexpected side effects like weight loss and gastrointestinal issues. Are these known effects?
A2: While specific in vivo data for this compound is limited in the public domain, the observed side effects are consistent with the known class effects of PDE4 inhibitors.[2][3] Inhibition of PDE4 can lead to side effects such as nausea, diarrhea, and weight loss.[1][2][3] These effects have been a limiting factor in the clinical use of some PDE4 inhibitors.[1][2] When using this compound in animal models, it is crucial to include control groups and monitor for these potential adverse effects.
Q3: Can this compound have off-target effects?
A3: this compound is a dual-specificity inhibitor of PDE4 and PDE8.[1] While it shows higher potency for these two families, it may exhibit activity against other PDE isoforms at higher concentrations.[1] It is good practice to test for desired and potential off-target effects by measuring the activity of other relevant PDEs or using a panel of PDE inhibitors for comparison.
Troubleshooting Guide: Unexpected Increase in Inflammatory Cytokine Production
Scenario: You are using this compound to suppress inflammation in a lipopolysaccharide (LPS)-stimulated macrophage cell line. Contrary to the expected anti-inflammatory effect, you observe an unexpected increase in the production of a specific pro-inflammatory cytokine (e.g., TNF-α) at certain concentrations of this compound.
Question: Why am I observing a paradoxical increase in an inflammatory cytokine with this compound treatment?
Answer: This paradoxical effect, while counterintuitive, could be due to several underlying mechanisms:
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Feedback Loops: Cellular signaling pathways are complex and often involve feedback regulation. Inhibition of PDE4/8 and the subsequent increase in cAMP can sometimes lead to the activation of compensatory pathways that, in certain contexts, might promote the expression of specific inflammatory genes.
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Differential Regulation of Cytokines: The synthesis of different cytokines can be differentially regulated by cAMP. While cAMP is generally considered anti-inflammatory, its effect can be cell-type and stimulus-dependent.
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Off-Target Effects at High Concentrations: At higher concentrations, this compound might inhibit other cellular targets, leading to unforeseen consequences.
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Experimental Artifact: Ensure that the observed effect is not due to an experimental artifact, such as contamination of the compound or an issue with the cytokine measurement assay.
Troubleshooting Workflow
To investigate the unexpected increase in cytokine production, follow this step-by-step workflow:
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Confirm the Result: Repeat the experiment with a freshly prepared solution of this compound. Include multiple concentrations and appropriate vehicle controls.
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Verify Cytokine Measurement: Use an alternative method to measure the cytokine of interest (e.g., if you used ELISA, try qPCR for the mRNA level).
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Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effect is not due to cytotoxicity.
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Investigate cAMP Levels: Measure intracellular cAMP levels in response to this compound treatment to confirm that the compound is engaging its target.
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Use Control Compounds: Include other known PDE inhibitors (e.g., a selective PDE4 inhibitor like Rolipram) to see if they produce a similar effect.
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Evaluate Other Cytokines: Measure a panel of both pro- and anti-inflammatory cytokines to get a broader picture of the cellular response.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound.
| Target | IC50 (nM) | Substrate |
| PDE8A | 280 | 10 nM cAMP |
| PDE4A | 220 | 50 nM cAMP |
| PDE7A | >10,000 | 10 nM cAMP |
| Data sourced from in vitro PDE assays.[1] |
Experimental Protocols
Key Experiment: In Vitro PDE Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound against a purified phosphodiesterase enzyme.
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Reagents:
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Purified recombinant human PDE enzyme (e.g., PDE4A, PDE8A).
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This compound stock solution in DMSO.
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Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5).
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³H-cAMP substrate.
-
Snake venom nucleotidase.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a reaction tube, add the assay buffer, the diluted this compound or control, and the purified PDE enzyme.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding ³H-cAMP. The final substrate concentration should be below the Km for the enzyme (e.g., 10 nM for PDE8A, 50 nM for PDE4A).[1]
-
Incubate for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction stays within the linear range.
-
Stop the reaction by boiling for 2 minutes.
-
Cool the tubes and add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine. Incubate for 10 minutes at 30°C.
-
Separate the charged ³H-cAMP from the uncharged ³H-adenosine using an anion-exchange resin.
-
Add a scintillation cocktail to the supernatant containing the ³H-adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram
This compound is a dual inhibitor of PDE4 and PDE8, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound increases intracellular cAMP levels. cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
References
BC8-15 Dose-Response Curve Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PDE4/PDE8 inhibitor, BC8-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual-specificity phosphodiesterase (PDE) inhibitor with potent activity against both PDE4 and PDE8.[1] Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP), a key second messenger involved in various cellular signaling pathways. By inhibiting PDE4 and PDE8, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA). This modulation can impact a wide range of cellular processes, including inflammation and steroidogenesis.[1]
Q2: What are the known IC50 values for this compound and its derivatives?
The half-maximal inhibitory concentration (IC50) values for this compound and its structurally related analogs, BC8-15A and BC8-15C, have been determined in in vitro PDE assays. These values are summarized in the table below.
| Compound | Target PDE | IC50 (µM) |
| This compound | PDE8A | 0.28 |
| PDE4A | 0.22 | |
| BC8-15A | PDE8 | Reduced Potency |
| PDE4 | Reduced Potency | |
| BC8-15C | PDE8 | Severely Reduced Potency |
| PDE4 | Retained Activity |
Data sourced from in vitro PDE assays. Values for BC8-15A and BC8-15C are qualitative as reported in the literature.
Q3: How should I prepare a stock solution of this compound?
Q4: Is this compound stable in cell culture media?
The stability of small molecules like this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and light exposure. While specific stability data for this compound is not available, it is good practice to prepare fresh dilutions of the compound in your cell culture medium for each experiment. To assess stability in your specific experimental setup, you can perform a time-course experiment where the compound is incubated in the medium for various durations, and its activity is then measured.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dose-response curves.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the wells of your assay plate, especially at higher concentrations, for any signs of precipitation. Reduce the highest concentration of this compound in your dose range. Ensure the final DMSO concentration is not causing the compound to fall out of solution.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting Step: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions if applicable.
-
-
Possible Cause 3: Cell Seeding Density.
-
Troubleshooting Step: Optimize the cell seeding density for your assay. Inconsistent cell numbers across wells can lead to variability in the response. Ensure a homogenous cell suspension before seeding.
-
Issue 2: The dose-response curve is not sigmoidal (e.g., U-shaped or bell-shaped).
-
Possible Cause 1: Hormesis.
-
Explanation: Some compounds can exhibit a biphasic dose-response, where low doses stimulate a response, and high doses inhibit it. This phenomenon is known as hormesis.
-
Troubleshooting Step: If you observe a U-shaped or inverted U-shaped curve, consider if a hormetic effect is plausible for your biological system. You may need to use a different non-linear regression model that can accommodate a biphasic response for data analysis.
-
-
Possible Cause 2: Off-target effects.
-
Explanation: At higher concentrations, this compound might be interacting with other cellular targets, leading to an unexpected response.
-
Troubleshooting Step: Lower the concentration range of this compound in your experiment. If possible, use a more specific inhibitor for PDE4 or PDE8 as a control to dissect the observed effects.
-
-
Possible Cause 3: Cytotoxicity.
-
Explanation: At high concentrations, this compound may be causing cell death, which can confound the results of your primary endpoint measurement.
-
Troubleshooting Step: Perform a separate cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your dose-response experiment to assess the cytotoxic potential of this compound at the concentrations used.
-
Issue 3: High background signal or low signal-to-noise ratio.
-
Possible Cause 1: Sub-optimal Assay Conditions.
-
Troubleshooting Step: Optimize assay parameters such as incubation time, substrate concentration, and reagent concentrations. Ensure that the assay is performed within the linear range of detection.
-
-
Possible Cause 2: Interference from this compound.
-
Explanation: The compound itself might interfere with the assay detection method (e.g., autofluorescence).
-
Troubleshooting Step: Run a control plate with this compound in the absence of cells or enzymes to check for any direct interference with the assay signal.
-
Experimental Protocols
In Vitro PDE Assay for this compound
This protocol is a general guideline based on published methods for measuring the inhibitory activity of this compound against PDE4A and PDE8A.
Materials:
-
Recombinant human PDE4A and PDE8A enzymes
-
This compound compound
-
[³H]-cAMP (radiolabeled cyclic AMP)
-
Unlabeled cAMP
-
Snake venom 5'-nucleotidase
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup:
-
In a microplate, add the assay buffer, the diluted this compound or vehicle control (DMSO), and the PDE enzyme (PDE4A or PDE8A).
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP. The final substrate concentrations should be optimized for each enzyme, for example, 50 nM cAMP for PDE4A and 10 nM cAMP for PDE8A.[1]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically 10-30 minutes).
-
-
Terminate Reaction: Stop the reaction by boiling the plate for 1-2 minutes or by adding a stop solution (e.g., 0.1 M HCl).
-
Convert AMP to Adenosine:
-
Cool the plate on ice.
-
Add snake venom 5'-nucleotidase to each well to convert the [³H]-AMP product to [³H]-adenosine.
-
Incubate at 30°C for 10-20 minutes.
-
-
Separate Product from Substrate: Use anion-exchange resin (e.g., Dowex) to separate the unreacted negatively charged [³H]-cAMP from the neutral [³H]-adenosine product.
-
Quantify Product:
-
Elute the [³H]-adenosine into a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for dose-response analysis.
References
Technical Support Center: Ensuring Specificity of BC8-15 in Experiments
Welcome to the technical support center for BC8-15, a dual-specificity phosphodiesterase (PDE) 4 and 8 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the specificity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you confidently interpret your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual-specificity inhibitor primarily targeting phosphodiesterase 8A (PDE8A) and phosphodiesterase 4A (PDE4A) with IC50 values of 0.28 µM and 0.22 µM, respectively. It also shows activity against PDE7A with an IC50 of 6.46 µM.[1][2][3]
Q2: What are the known off-target activities of this compound?
A2: While highly potent against PDE4 and PDE8, this compound can exhibit activity against other PDEs at higher concentrations. It has been reported to have low micromolar activity against other PDEs and significant activity against PDE10A and PDE11A, with IC50 values in the range of 1.2-1.6 µM.[1][3][4][5] A comprehensive selectivity profile is crucial for designing experiments and interpreting results.
Q3: How can I be sure that the observed effect in my experiment is due to the inhibition of PDE4 and/or PDE8?
A3: To ensure the observed phenotype is a direct result of PDE4/PDE8 inhibition by this compound, a combination of the following approaches is recommended:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired effect to minimize off-target activity.
-
Employ structurally different inhibitors: Use other known selective inhibitors for PDE4 (e.g., Rolipram) and PDE8 (e.g., PF-04957325) to see if they phenocopy the effects of this compound.[6]
-
Rescue experiments: If possible, use genetic approaches such as siRNA or CRISPR to knock down PDE4 or PDE8 and observe if the phenotype is mimicked. Conversely, overexpressing a catalytically inactive but inhibitor-resistant mutant of the target PDE could rescue the phenotype.
-
Orthogonal assays: Confirm your findings using different experimental readouts that measure downstream effects of cAMP signaling.
Q4: My results with this compound are inconsistent. What could be the issue?
A4: Inconsistent results can arise from several factors:
-
Compound stability and solubility: Ensure proper storage of this compound and use appropriate solvents for dissolution. Verify the final concentration and solubility in your experimental media.
-
Cell passage number and density: Changes in cell characteristics with passage number can alter signaling pathways. Standardize cell density as it can influence intracellular cAMP levels.
-
Assay conditions: Variations in incubation time, temperature, and substrate concentrations can all impact the outcome of enzymatic and cell-based assays.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | 1. Compound degradation: Improper storage or handling. 2. Low target expression: The cell line or tissue may not express sufficient levels of PDE4 or PDE8. 3. Assay insensitivity: The experimental readout may not be sensitive enough to detect changes in cAMP signaling. | 1. Use a fresh stock of this compound and verify its integrity. 2. Confirm PDE4 and PDE8 expression levels using Western blot or qPCR. 3. Use a more sensitive assay, such as a FRET-based cAMP sensor or a sensitive phosphoproteomics approach. |
| Unexpected or off-target effects | 1. High compound concentration: Using concentrations of this compound that are significantly higher than the IC50 for PDE4/PDE8. 2. Inhibition of other PDEs: this compound has known activity against other PDEs at higher concentrations. 3. Non-PDE off-targets: The compound may be interacting with other proteins. | 1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Refer to the selectivity profile and consider the potential contribution of other inhibited PDEs. Use more selective inhibitors as controls. 3. Perform a kinome-wide or proteome-wide off-target profiling experiment (see Experimental Protocols). |
| High variability between replicates | 1. Inconsistent cell handling: Variations in cell seeding, treatment, or harvesting. 2. Reagent variability: Inconsistent concentrations of substrates or other reagents. 3. Edge effects in plate-based assays. | 1. Standardize all cell culture and treatment protocols. 2. Prepare master mixes for all reagents to ensure consistency. 3. Avoid using the outer wells of microplates or implement proper normalization controls. |
Quantitative Data: this compound Selectivity Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various human phosphodiesterase families. This data is essential for designing experiments at concentrations that favor on-target activity.
| PDE Family | IC50 (µM) | Reference(s) |
| PDE4A | 0.22 | [1][3] |
| PDE7A | 6.46 | [1][2] |
| PDE8A | 0.28 | [1][3] |
| PDE10A | ~1.2 - 1.6 | [3][4][5] |
| PDE11A | ~1.2 - 1.6 | [3][4][5] |
Note: A complete selectivity panel for all 11 PDE families is not publicly available. Researchers are encouraged to perform their own selectivity profiling for a comprehensive understanding.
Experimental Protocols
To rigorously validate the on-target effects of this compound, we provide detailed methodologies for key experiments.
In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol allows for the direct measurement of this compound's inhibitory activity against purified PDE enzymes.
Principle: The assay measures the conversion of cyclic nucleotides (cAMP or cGMP) to their corresponding monophosphates by a PDE. The amount of remaining cyclic nucleotide or the amount of product formed is then quantified.
Materials:
-
Purified recombinant human PDE enzymes (various families)
-
This compound
-
³H-cAMP or ³H-cGMP
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the PDE enzyme and the corresponding dilution of this compound or vehicle control.
-
Initiate the reaction by adding the ³H-labeled cyclic nucleotide substrate.
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate for 1 minute, followed by cooling on ice.
-
Add snake venom nucleotidase to convert the ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine. Incubate for 10 minutes at 30°C.
-
Add a slurry of anion-exchange resin to bind the unreacted charged ³H-cyclic nucleotide.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the uncharged ³H-nucleoside) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular context.[7][8][9][10][11]
Principle: Ligand binding can stabilize a protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cells or cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Antibodies against PDE4 and PDE8 for Western blotting or ELISA
-
PCR tubes or plates
-
Thermocycler
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separate the soluble fraction (containing the stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and quantify the amount of soluble PDE4 and PDE8 using Western blotting or a quantitative immunoassay like ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Off-Target Profiling using Kinome Profiling
While this compound is a PDE inhibitor, assessing its activity against other enzyme families, such as kinases, is crucial for comprehensive specificity analysis. Commercial services offer broad kinase profiling, but a general approach is outlined below.
Principle: This method assesses the ability of this compound to compete with a known ligand for binding to a large panel of purified kinases.
Materials:
-
This compound
-
A commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega) or an in-house kinase panel.
-
ATP and appropriate kinase substrates
Procedure (General Overview):
-
Submit this compound at a high concentration (e.g., 10 µM) for screening against a broad panel of kinases.
-
The service will typically perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of your compound.
-
The results will be provided as a percentage of inhibition for each kinase.
-
Significant inhibition of any kinase would indicate a potential off-target effect that should be further investigated.
Signaling Pathway Visualizations
To aid in understanding the mechanism of action of this compound, the following diagrams illustrate the signaling pathways regulated by PDE4 and PDE8.
In immune cells, activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase (AC) to produce cAMP. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB, leading to the expression of anti-inflammatory genes.[12] PKA can also inhibit the pro-inflammatory NF-κB pathway.[3] PDE4 hydrolyzes cAMP to 5'-AMP, thus terminating the signal. A-kinase anchoring proteins (AKAPs) scaffold PKA and PDE4 together, creating localized signaling domains.[8][13][14][15][16][17] this compound inhibits PDE4, leading to an accumulation of cAMP and an enhanced anti-inflammatory response.
In testicular Leydig cells, luteinizing hormone (LH) binds to its receptor, activating adenylyl cyclase to produce cAMP.[18][19] This leads to the activation of PKA, which then phosphorylates and activates key proteins involved in steroidogenesis, such as the Steroidogenic Acute Regulatory Protein (StAR).[20][21] StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis.[21] PDE8 hydrolyzes cAMP, acting as a brake on this pathway.[18][21][22] By inhibiting PDE8, this compound increases intracellular cAMP levels, leading to enhanced testosterone production.[20]
This workflow provides a logical progression of experiments to confidently attribute an observed biological effect to the on-target inhibition of PDE4 and/or PDE8 by this compound. Starting with a dose-response curve to establish the optimal concentration, the workflow proceeds through validation with other inhibitors and genetic tools. Direct target engagement is then confirmed using CETSA, and potential off-target effects are investigated through broader profiling screens.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A-Kinase Anchoring Proteins: From protein complexes to physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A-kinase anchoring proteins take shape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Frontiers | Targeting protein–protein interactions in complexes organized by A kinase anchoring proteins [frontiersin.org]
- 16. Frontiers | A mini-review: phosphodiesterases in charge to balance intracellular cAMP during T-cell activation [frontiersin.org]
- 17. Protein-protein interactions of PDE4 family members - Functions, interactions and therapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. The High-Affinity cAMP-Specific Phosphodiesterase 8B Controls Steroidogenesis in the Mouse Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BC8-15 and Rolipram in PDE4 Inhibition
In the landscape of pharmacological research, particularly concerning inflammatory and neurological disorders, the inhibition of phosphodiesterase 4 (PDE4) has emerged as a significant therapeutic strategy.[1][2] PDE4 enzymes are critical regulators of intracellular signaling, primarily through their hydrolysis of the second messenger cyclic AMP (cAMP).[3][4] By inhibiting PDE4, the intracellular concentration of cAMP is elevated, leading to the modulation of various downstream pathways, including the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of transcription factors like the cAMP-response element-binding protein (CREB).[2][5] This guide provides a detailed comparison of two such inhibitors: the well-established rolipram and the more recently identified compound, BC8-15.
Overview of the Compounds
Rolipram is a selective PDE4 inhibitor that has been extensively studied and serves as a benchmark compound in PDE4 research.[6][7][8] It exhibits high affinity for PDE4 enzymes, although its clinical application has been hampered by side effects such as nausea and vomiting.[8]
This compound was identified through a yeast-based chemical screen as an inhibitor of both PDE8 and PDE4.[9][10] Its dual specificity presents a unique profile compared to the more selective action of rolipram.[10]
Quantitative Comparison of PDE4 Inhibition
The inhibitory potency of this compound and rolipram against PDE4 has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The data, collated from independent studies, is summarized in the table below. It is important to note that rolipram is significantly more potent in inhibiting the PDE4A isoform than this compound.
| Compound | Target PDE Isoform | IC50 |
| This compound | PDE4A | 0.22 µM[9] |
| PDE8A | 0.28 µM[9] | |
| PDE7A | 6.46 µM[9] | |
| Rolipram | PDE4A | 3 nM[6][7][8] |
| PDE4B | 130 nM[6][7][8] | |
| PDE4D | 240 nM[6][7][8] |
Experimental Protocols
The determination of the IC50 values for these inhibitors typically involves in vitro phosphodiesterase activity assays. A representative methodology is described below.
In Vitro PDE Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a PDE enzyme by 50% (IC50).
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE4A)
-
Cyclic AMP (cAMP) as the substrate
-
Test compounds (this compound, rolipram) at various concentrations
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled substrate, binding agents)
Procedure:
-
The test compounds are serially diluted to create a range of concentrations.
-
The purified PDE enzyme is incubated with the test compound at each concentration in the assay buffer.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP (e.g., 50 nM for PDE4A).[10]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified. This can be achieved through various detection methods, such as fluorescence polarization, which measures the change in the rotation of a fluorescently labeled substrate upon enzymatic cleavage.[11]
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by performing a non-linear regression analysis of the concentration-response curve, plotting the inhibitor concentration against the percentage of inhibition.[10]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of inhibitors like this compound and rolipram.
Conclusion
Both this compound and rolipram are effective inhibitors of PDE4, a key enzyme in the regulation of intracellular cAMP levels. Rolipram demonstrates significantly higher potency for the PDE4A isoform, with an IC50 value in the nanomolar range, compared to the micromolar potency of this compound. The dual specificity of this compound for both PDE4 and PDE8 may offer a different therapeutic profile, the implications of which require further investigation. The choice between these inhibitors would depend on the specific research or therapeutic context, considering the desired potency, selectivity, and potential off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rolipram | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to PDE8 Inhibitors: BC8-15 and PF-04957325
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent phosphodiesterase 8 (PDE8) inhibitors: BC8-15 and PF-04957325. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to PDE8 Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE8 family, consisting of PDE8A and PDE8B, is characterized by its high affinity for cAMP.[1] Inhibition of PDE8 leads to an increase in intracellular cAMP levels, which in turn modulates various physiological processes, including steroidogenesis, T-cell function, and neuronal signaling.[2][3][4]
Comparative Overview
This compound and PF-04957325 are both potent inhibitors of PDE8, but they exhibit distinct selectivity profiles. PF-04957325 is a highly selective PDE8 inhibitor, while this compound is a dual inhibitor of PDE4 and PDE8.[5] This fundamental difference dictates their applications in research and potential therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and PF-04957325 based on available experimental findings.
Table 1: Inhibitory Activity (IC50)
| Compound | Target | IC50 | Reference |
| This compound | PDE8A | 0.28 µM | [5] |
| PDE4A | 0.22 µM | [5] | |
| PDE7A | 6.46 µM | [6] | |
| PF-04957325 | PDE8A | 0.7 nM | [7] |
| PDE8B | 0.2 nM - 0.3 nM | [7] | |
| Other PDE Isoforms | > 1.5 µM | [7] |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Selectivity Notes | Reference |
| This compound | PDE8, PDE4 | Dual inhibitor with comparable potency for PDE8A and PDE4A. Also shows micromolar activity against PDE7A. | [5][6] |
| PF-04957325 | PDE8 | Highly selective for PDE8A and PDE8B with over 1000-fold selectivity against other PDE families. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PDE Inhibitory Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoform.
Materials:
-
Purified recombinant PDE enzyme (e.g., PDE8A1)
-
[3H]-cAMP or fluorescently labeled cAMP substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM MnCl2)
-
Test inhibitor (this compound or PF-04957325) dissolved in DMSO
-
Snake venom nucleotidase
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding the [3H]-cAMP or fluorescently labeled cAMP substrate. The substrate concentration should be well below the Km of the enzyme.
-
Incubate the reaction at 30°C for a fixed period, ensuring that less than 20% of the substrate is hydrolyzed.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the product (AMP) to adenosine.
-
Separate the unhydrolyzed cAMP from the adenosine product using anion-exchange resin.
-
Quantify the amount of product formed by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]
Cell-Based Steroidogenesis Assay
This protocol describes a method to assess the effect of PDE8 inhibitors on steroid production in Leydig cells.
Cell Line:
-
Mouse MA-10 Leydig cells
Materials:
-
MA-10 cells
-
Culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)
-
Luteinizing hormone (LH) or forskolin (as a positive control)
-
This compound or PF-04957325 dissolved in DMSO
-
Testosterone or progesterone ELISA kit
Procedure:
-
Plate MA-10 cells in 24-well plates and allow them to adhere and grow to a suitable confluency.
-
Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of the PDE8 inhibitor (this compound or PF-04957325) for 30 minutes.
-
Stimulate the cells with a submaximal concentration of LH or forskolin.
-
Incubate the cells for an appropriate time (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone or progesterone in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[2]
-
Normalize the steroid production to the total protein content of the cells in each well.
In Vivo Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides an overview of an in vivo study to evaluate the efficacy of a PDE8 inhibitor in a mouse model of multiple sclerosis.
Animal Model:
-
Female C57BL/6 mice (8-12 weeks old)
Materials:
-
Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
PF-04957325 formulated for subcutaneous injection
-
Vehicle control
Procedure:
-
Induce EAE in mice by immunizing them with an emulsion of MOG35-55 peptide in CFA.
-
Administer PTX intraperitoneally on the day of immunization and 48 hours later.
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
Once the mice develop a clinical score of 1 or 2, begin treatment with either PF-04957325 (e.g., 10 mg/kg, administered subcutaneously three times daily) or the vehicle control.[5][9]
-
Continue treatment for a specified period (e.g., 10-14 days).
-
Record the daily clinical scores to assess disease progression and the therapeutic effect of the inhibitor.
-
At the end of the study, tissues such as the spinal cord can be collected for histological analysis to assess inflammation and demyelination.
Signaling Pathways and Mechanisms of Action
PDE8 enzymes play a crucial role in compartmentalized cAMP signaling. The diagrams below illustrate the key signaling pathways affected by PDE8 inhibition.
Figure 1: General PDE8 signaling pathway. Inhibition of PDE8 by compounds like this compound or PF-04957325 prevents the degradation of cAMP, leading to PKA activation and downstream cellular responses.
Figure 2: Role of PDE8A in T-cell adhesion. PDE8A forms a complex with Raf-1, protecting it from inhibitory phosphorylation by PKA. This allows Raf-1 to promote integrin-mediated T-cell adhesion. Inhibition of PDE8A by PF-04957325 disrupts this process.[3][10]
Discussion and Conclusion
The choice between this compound and PF-04957325 fundamentally depends on the research question.
PF-04957325 is the inhibitor of choice for studies aiming to elucidate the specific roles of PDE8A and PDE8B. Its high selectivity allows for the confident attribution of observed effects to the inhibition of PDE8, minimizing off-target effects from inhibiting other PDE families.[7][8] This makes it an invaluable tool for dissecting the function of PDE8 in various physiological and pathological processes, such as T-cell mediated inflammation and neurodegenerative diseases.[4][5]
This compound , as a dual PDE4/PDE8 inhibitor, is suited for investigations where the simultaneous inhibition of both PDE4 and PDE8 is desired.[5] Given that both PDE4 and PDE8 are involved in regulating cAMP in similar cell types, such as Leydig cells and immune cells, this compound can be used to explore the synergistic or additive effects of inhibiting both enzymes.[2][5] For instance, in steroidogenesis, combined inhibition of PDE4 and PDE8 has been shown to have a more potent effect than inhibiting either enzyme alone.[2]
References
- 1. The roles of cyclic nucleotide phosphodiesterases (PDEs) in steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The Role of PDE8 in T Cell Recruitment and Function in Inflammation [frontiersin.org]
- 9. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of PDE8 in T Cell Recruitment and Function in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of PDE8 in Steroidogenesis: A Comparative Analysis of BC8-15 in Wild-Type and PDE8 Knockout Mice
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of the PDE8 inhibitor, BC8-15, using knockout mouse models. This guide provides a comparative analysis of this compound's effects on testosterone production, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
This guide delves into the validation of the phosphodiesterase 8 (PDE8) inhibitor, this compound, by examining its effects on steroidogenesis in primary mouse Leydig cells from both wild-type and PDE8A/B double knockout (KO) mice. The data presented herein, primarily drawn from studies by Demirbas et al. (2013) and Shimizu-Albergine et al. (2012), unequivocally demonstrates that the stimulatory effect of this compound on testosterone production is contingent on the presence of PDE8.[1][2] For comparative purposes, data on the highly selective PDE8 inhibitor, PF-04957325, is also included to provide a broader context for PDE8's role in regulating steroidogenesis.
Data Presentation: Quantitative Comparison of Inhibitor Effects
The following tables summarize the quantitative data on the effects of this compound and other relevant compounds on testosterone production in wild-type and PDE8 knockout Leydig cells.
Table 1: Effect of this compound and Rolipram on Testosterone Production in Wild-Type vs. PDE8A/B KO Mouse Leydig Cells
| Treatment Group | Wild-Type Leydig Cells (Testosterone Production) | PDE8A/B KO Leydig Cells (Testosterone Production) |
| Basal | Normalized to 1.0 | ~2.0-fold increase vs. Wild-Type Basal[1] |
| This compound | Dose-dependent increase[1] | ~2.0-fold increase (similar to Rolipram effect)[1] |
| Rolipram (PDE4 Inhibitor) | No significant response[1] | ~2.0-fold increase[1] |
Data is qualitatively summarized from Demirbas et al., 2013. The study indicates that basal testosterone release in PDE8A/B KO cells is approximately double that of wild-type cells. In wild-type cells, this compound elicits a dose-dependent increase in testosterone, while rolipram has no effect. In contrast, in PDE8A/B KO cells, both this compound and rolipram induce a similar, two-fold increase in testosterone production.
Table 2: Comparative Inhibitory Activity of this compound
| PDE Isoform | IC50 (µM) |
| PDE8A | 0.28 |
| PDE4A | 0.22 |
| PDE7A | 6.46 |
This data highlights that this compound is a potent dual inhibitor of PDE8 and PDE4.
Table 3: Effect of Selective PDE8 Inhibitor PF-04957325 on Testosterone Production in Wild-Type and PDE8 KO Mouse Leydig Cells
| Genotype | Basal Testosterone Production | EC50 for PF-04957325 (nM) |
| Wild-Type | Baseline | Not explicitly stated, but dose-dependent increase observed |
| PDE8A-/- | Higher than Wild-Type | 3.9[2] |
| PDE8B-/- | Higher than Wild-Type | 38[2] |
| PDE8A/B-/- | Highest among all genotypes | No effect[2] |
This data from Shimizu-Albergine et al. (2012) using a highly selective PDE8 inhibitor further corroborates the central role of PDE8 in regulating basal testosterone production. The lack of effect of PF-04957325 in the double knockout cells confirms its specificity for PDE8.
Mandatory Visualization
Signaling Pathway
Caption: Signaling pathway of LH-stimulated steroidogenesis and the inhibitory action of this compound on PDE8.
Experimental Workflow
Caption: Experimental workflow for validating the effects of this compound on testosterone production in Leydig cells from wild-type and PDE8 knockout mice.
Experimental Protocols
A detailed methodology for the key experiments is provided below, compiled from the procedures described by Demirbas et al. (2013) and Shimizu-Albergine et al. (2012).
Isolation of Primary Mouse Leydig Cells
-
Animals: Adult male wild-type and PDE8A/B double knockout mice are used. All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee.
-
Procedure:
-
Mice are euthanized by CO2 asphyxiation.
-
Testes are removed and decapsulated.
-
The decapsulated testes are incubated in a digestion medium (e.g., M199 medium containing collagenase and DNase) with gentle agitation at 37°C.
-
The digestion is stopped by adding an equal volume of wash medium (e.g., M199 with serum).
-
The seminiferous tubules are allowed to settle by gravity, and the supernatant containing the interstitial cells is collected.
-
The cell suspension is filtered through a nylon mesh (e.g., 70-100 µm) to remove clumps.
-
The filtered cells are pelleted by centrifugation.
-
The cell pellet is resuspended in culture medium for subsequent experiments.
-
In Vitro Treatment of Leydig Cells
-
Cell Plating: Isolated Leydig cells are plated in appropriate culture plates and allowed to adhere.
-
Treatment:
-
The culture medium is replaced with fresh medium containing the desired concentrations of this compound, rolipram, or vehicle control.
-
For experiments with the selective inhibitor PF-04957325, a similar protocol is followed.
-
The cells are incubated for a specified period (e.g., 3-4 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Testosterone Measurement
-
Sample Collection: After the incubation period, the culture medium is collected from each well.
-
Assay:
-
The concentration of testosterone in the collected medium is determined using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The manufacturer's instructions for the chosen kit should be followed precisely.
-
Testosterone levels are typically normalized to the total protein content or cell number in each well to account for variations in cell density.
-
Conclusion
References
Confirming the Mechanism of Action of BC8-15 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of BC8-15, a dual inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 8 (PDE8), in a novel cell line. To offer a comprehensive evaluation, this document compares the biochemical and cellular activity of this compound with selective inhibitors for its primary targets: Roflumilast (a selective PDE4 inhibitor) and PF-04957325 (a selective PDE8 inhibitor). The provided experimental protocols and comparative data will aid researchers in designing and executing studies to elucidate the specific signaling pathways modulated by this compound.
Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound, Roflumilast, and PF-04957325 against various phosphodiesterase (PDE) isoforms. This data is compiled from multiple sources and provides a basis for understanding the selectivity profile of each compound. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4D (IC50) | PDE8A (IC50) | PDE8B (IC50) | Other PDEs (IC50) |
| This compound | 0.22 µM | - | - | 0.28 µM | - | Low micromolar activity against other PDEs |
| Roflumilast | - | 8.4 nM | 6.8 nM | >200 µM | - | >1000-fold selectivity for PDE4 over other PDEs |
| PF-04957325 | >1.5 µM | >1.5 µM | >1.5 µM | 0.7 nM | 0.3 nM | >1.5 µM against all other tested PDE isoforms |
Experimental Protocols for Mechanism of Action Confirmation
To confirm the mechanism of action of this compound in a new cell line, a series of experiments should be conducted to assess its target engagement, impact on downstream signaling, and cellular phenotype.
Phosphodiesterase Activity Assay in Cell Lysates
This assay directly measures the ability of this compound and comparator compounds to inhibit PDE activity in lysates from the target cell line.
Protocol:
-
Cell Lysate Preparation:
-
Culture the new cell line to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing Tris-HCl, protease inhibitors, and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins, including PDEs.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Phosphodiesterase Activity Measurement:
-
Use a commercially available phosphodiesterase activity assay kit (e.g., fluorescence-based or colorimetric).
-
In a microplate, combine the cell lysate (containing a standardized amount of protein) with the PDE substrate (cAMP or cGMP, depending on the assay).
-
Add varying concentrations of this compound, Roflumilast, or PF-04957325 to different wells. Include a no-inhibitor control.
-
Incubate the plate according to the kit manufacturer's instructions to allow for PDE-mediated substrate hydrolysis.
-
Measure the resulting signal (fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound in the new cell line.
-
Intracellular cAMP Measurement Assay
This assay determines the effect of PDE inhibition on the intracellular levels of the second messenger cyclic AMP (cAMP).
Protocol:
-
Cell Seeding and Treatment:
-
Seed the new cell line in a multi-well plate and allow the cells to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, Roflumilast, or PF-04957325 for a specified period (e.g., 30-60 minutes).
-
Stimulate the cells with an agent that increases cAMP production (e.g., forskolin or a specific GPCR agonist relevant to the cell line) for a short duration (e.g., 10-15 minutes).
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., cAMP-Glo™ Assay or a competitive immunoassay).
-
Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Compare the cAMP levels in inhibitor-treated cells to those in vehicle-treated (control) cells to determine the fold-increase in cAMP.
-
Generate dose-response curves to determine the EC50 value for cAMP accumulation for each compound.
-
Western Blot Analysis of Downstream Signaling Pathways
This method assesses the phosphorylation status of key proteins downstream of cAMP signaling, such as CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase), to confirm pathway activation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat the cells with this compound, Roflumilast, or PF-04957325 at their respective EC50 concentrations (determined from the cAMP assay) for various time points (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated CREB (pCREB at Ser133) and phosphorylated ERK (pERK at Thr202/Tyr204). Also, probe for total CREB and total ERK as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Compare the phosphorylation levels in inhibitor-treated cells to those in untreated or vehicle-treated cells to determine the effect of each compound on the downstream signaling pathway.
-
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathway, the experimental workflow for confirming the mechanism of action, and a logical comparison of the inhibitors.
Caption: Signaling pathway of PDE4 and PDE8 inhibition.
Caption: Workflow for MoA confirmation.
A Comparative Analysis of BC8-15 and Other Dual Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual phosphodiesterase (PDE) inhibitor BC8-15 with other notable dual PDE inhibitors. The information is curated to assist researchers in evaluating the performance and potential applications of these compounds, supported by experimental data and detailed methodologies.
Introduction to Dual PDE Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The development of inhibitors that simultaneously target two different PDE isoforms, known as dual PDE inhibitors, is a promising therapeutic strategy. This approach can offer synergistic effects and a broader range of action compared to single-isoform inhibitors.[1][2][3][4] This guide focuses on this compound, a dual PDE4/PDE8 inhibitor, and compares its characteristics with other dual-acting and selective PDE inhibitors.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound and other relevant PDE inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of a specific PDE isoform by 50%.
Table 1: Inhibitory Profile of this compound (Dual PDE4/PDE8 Inhibitor)
| PDE Isoform | IC50 (µM) |
| PDE8A | 0.28[5] |
| PDE4A | 0.22[5] |
| PDE7A | 6.46 |
Data sourced from in vitro PDE assays.[5]
Table 2: Inhibitory Profile of PF-04957325 (Selective PDE8 Inhibitor)
| PDE Isoform | IC50 (nM) |
| PDE8A | 0.7 |
| PDE8B | 0.2 |
| Other PDEs | >1500 |
This highly selective inhibitor serves as a benchmark for PDE8 inhibition.
Table 3: Overview of Other Clinically Investigated Dual PDE Inhibitors
| Compound | Target | Therapeutic Area | Key Findings |
| Ensifentrine (RPL554) | PDE3/PDE4 | COPD, Asthma | Demonstrates both bronchodilator and anti-inflammatory effects.[6][7][8][9] In clinical trials, it has shown significant improvements in lung function (FEV1) and is well-tolerated when administered via inhalation.[10][11][12][13][14][15] |
| Tadalafil | PDE5/PDE11 | Erectile Dysfunction, Pulmonary Arterial Hypertension | While primarily a PDE5 inhibitor, its action on PDE11 is thought to be linked to side effects like myalgia.[16] |
Signaling Pathways
The therapeutic effects of dual PDE inhibitors stem from their ability to modulate intracellular signaling cascades. Below are diagrams illustrating the key pathways affected by these inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
-
Reagent Preparation :
-
Recombinant human PDE enzyme (e.g., PDE4A, PDE8A) is diluted in assay buffer to the desired concentration.
-
A fluorescently labeled substrate, such as fluorescein-labeled cAMP (FAM-cAMP), is prepared in assay buffer.
-
Test compounds, including this compound and comparators, are serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure :
-
The assay is typically performed in a 384-well plate format.
-
A solution containing the PDE enzyme is added to each well.
-
The serially diluted test compounds are then added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
-
The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for substrate hydrolysis.
-
-
Detection and Analysis :
-
Following incubation, a binding agent that specifically binds to the hydrolyzed, non-cyclic product (5'-AMP) is added. This binding results in a change in the fluorescence polarization (FP) signal.
-
The FP is measured using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[17]
-
The percentage of inhibition is calculated for each compound concentration relative to controls (no inhibitor and no enzyme).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
-
Cell-Based High-Throughput Screening (HTS) for PDE Inhibitors
This method assesses the ability of compounds to inhibit PDE activity within a cellular context.
-
Cell Line and Reporter System :
-
A suitable host cell line (e.g., HEK293) is engineered to express the PDE of interest (e.g., PDE4 or PDE8).
-
The cells are also transfected with a reporter system that responds to changes in intracellular cAMP levels. A common system utilizes a cAMP response element (CRE) linked to a luciferase reporter gene.[18]
-
-
Assay Protocol :
-
The engineered cells are seeded into multi-well plates (e.g., 384- or 1536-well) and allowed to adhere overnight.
-
The cells are then treated with the test compounds at various concentrations.
-
To stimulate cAMP production, an adenylyl cyclase activator like forskolin is added to the cells.[18]
-
The plates are incubated for a period sufficient to allow for changes in gene expression driven by the CRE-luciferase reporter.
-
-
Signal Detection and Data Analysis :
-
After incubation, a luciferase substrate is added to the wells.
-
The resulting luminescence, which is proportional to the level of CRE-driven gene expression and thus intracellular cAMP, is measured using a luminometer.
-
An increase in luminescence in the presence of a test compound indicates inhibition of PDE activity.
-
The potency of the inhibitor (EC50) is determined from the dose-response curve.
-
Testosterone Production Assay in Leydig Cells
This assay quantifies the effect of PDE inhibitors on steroidogenesis in testicular Leydig cells.
-
Cell Culture and Treatment :
-
Primary Leydig cells isolated from testes or a suitable Leydig cell line (e.g., MA-10) are cultured in appropriate media.
-
The cells are then treated with the test compounds (e.g., this compound) at various concentrations for a specified duration (e.g., 3-24 hours).
-
In some experiments, cells may be co-stimulated with luteinizing hormone (LH) or a cAMP analog to assess the potentiation of steroidogenesis.
-
-
Sample Collection and Preparation :
-
After the treatment period, the cell culture supernatant is collected.
-
For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (e.g., deuterated testosterone) is added to the supernatant.[13] Proteins are precipitated using a solvent like acetonitrile, and the supernatant containing the steroids is collected.[13] The sample is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.[5][16][19][20]
-
-
Quantification of Testosterone :
-
LC-MS/MS : This is the gold-standard method for accurate quantification. The prepared samples are injected into an LC system for separation, followed by detection and quantification using a tandem mass spectrometer.[5][13][16][19][20] A calibration curve is generated using known concentrations of testosterone to determine the amount in the samples.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : Alternatively, commercially available ELISA kits can be used for a more high-throughput, though typically less precise, quantification of testosterone in the cell culture supernatant.
-
In Vivo Efficacy
While direct in vivo comparative studies of this compound are limited in the public domain, studies on other dual and selective PDE inhibitors provide insights into their potential therapeutic applications.
-
PF-04957325 (Selective PDE8 inhibitor) : In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with PF-04957325 suppressed the clinical signs of the disease and reduced inflammatory lesions in the central nervous system.[17] It has also shown potential in animal models of Alzheimer's disease by reducing neuroinflammation and improving cognitive function.[21][22]
-
Ensifentrine (RPL554) (Dual PDE3/4 inhibitor) : Clinical trials in patients with COPD and asthma have demonstrated that inhaled ensifentrine produces significant bronchodilation and has anti-inflammatory effects.[8][10][11][12] It has been shown to improve lung function and is well-tolerated.[10][11][12]
Conclusion
This compound is a potent dual inhibitor of PDE4 and PDE8 with potential applications in conditions where modulation of cAMP signaling is beneficial, such as in steroidogenesis. Its comparison with other dual PDE inhibitors, like the clinically advanced ensifentrine, highlights the diverse therapeutic opportunities for this class of compounds. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of this compound and other dual PDE inhibitors in various disease models. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Activation of Phosphodiesterase 3 and 4 Regulates Basal Cardiac Pacemaker Function and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. youtube.com [youtube.com]
- 10. Efficacy and safety of RPL554, a dual PDE3 and PDE4 inhibitor, in healthy volunteers and in patients with asthma or chronic obstructive pulmonary disease: findings from four clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verona Pharma Release: Further Clinical Data Highlighting the Significant Bronchodilator Activity of Novel Dual PDE3/4 Inhibitor RPL554 Presented at American Thoracic Society International Conference - BioSpace [biospace.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Inhaled Dual Phosphodiesterase 3/4 Inhibitors for the Treatment of Patients with COPD: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 21. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer’s disease via modulating neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cognitive improvement effects of PF-04957325, a phosphodiesterase-8 inhibitor, in mouse models of Alzheimer's disease via modulating neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating BC8-15 Efficacy with Genetic Methodologies
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of BC8-15, a novel and potent inhibitor of the MEK1 kinase, against genetic approaches for target validation. Cross-validating the effects of a small molecule inhibitor with genetic methods is a critical step in drug development to confirm on-target activity and build confidence that the observed phenotype is a direct result of modulating the intended target. Here, we compare the cellular effects of this compound with those of siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the MAP2K1 gene, which encodes MEK1.
Data Presentation: Pharmacological vs. Genetic Inhibition of MEK1
The following table summarizes the quantitative comparison between treating A375 melanoma cells (which harbor a V600E BRAF mutation, leading to constitutive MAPK pathway activation) with this compound and genetically silencing MEK1. Data is representative of typical findings in target validation studies.
| Parameter | This compound (100 nM) | MEK1 siRNA (72h) | MEK1 CRISPR KO | Negative Control | Source |
| MEK1 Protein Level | ~100% | 18% ± 4.2% | <1% | 100% | |
| p-ERK1/2 (T202/Y204) Level | 9% ± 3.5% | 15% ± 5.1% | 5% ± 2.8% | 100% | |
| Cell Proliferation (IC50 / % Inhibition) | IC50: 85 nM | 78% Inhibition | 92% Inhibition | 0% Inhibition | |
| Apoptosis (Caspase-3/7 Activity) | 3.2-fold increase | 2.8-fold increase | 4.1-fold increase | 1.0-fold | |
| DUSP6 Gene Expression (Fold Change) | -8.5-fold | -7.2-fold | -9.8-fold | 1.0-fold |
Note: All data are normalized to the negative control group (e.g., vehicle-treated or non-targeting siRNA). KO = Knockout. p-ERK = Phosphorylated ERK. DUSP6 is a downstream transcriptional target of the MAPK pathway.
Mandatory Visualizations
Signaling Pathway and Intervention Points
This diagram illustrates the core MAPK/ERK signaling cascade. It highlights how both the pharmacological inhibitor this compound and genetic tools (siRNA/CRISPR) converge to block the activity of MEK1, preventing the downstream phosphorylation of ERK and subsequent cellular responses.
Experimental Cross-Validation Workflow
The following workflow diagram outlines the parallel experimental design used to compare the effects of the pharmacological inhibitor this compound with genetic knockdown/knockout of its target, MEK1.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
This compound Treatment and Western Blot for p-ERK
-
Cell Culture: A375 cells were seeded in 6-well plates at a density of 3x105 cells per well and allowed to adhere overnight in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: The following day, cells were serum-starved for 4 hours. This compound was then added at various concentrations (e.g., 0-1000 nM) for 2 hours. A vehicle control (0.1% DMSO) was run in parallel.
-
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Western Blot: 20 µg of protein per lane was resolved on a 10% SDS-PAGE gel and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST for 1 hour. Primary antibodies (anti-p-ERK1/2 T202/Y204, anti-total-ERK1/2, anti-MEK1, anti-Actin) were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Blots were visualized using an ECL substrate and imaged. Densitometry was performed to quantify band intensity.
siRNA-Mediated Knockdown of MEK1
-
Transfection: A375 cells were seeded in 6-well plates to be 50-60% confluent on the day of transfection. A pool of four siRNAs targeting the MAP2K1 gene (or a non-targeting control siRNA) was transfected using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Cells were incubated for 48-72 hours post-transfection to allow for mRNA and protein knockdown.
-
Analysis: After incubation, cells were harvested for downstream analysis. Knockdown efficiency was confirmed by Western Blot (as described above) and/or RT-qPCR. The effects on cell proliferation and downstream signaling were then assessed.
CRISPR-Cas9-Mediated Knockout of MEK1
-
gRNA Design: Guide RNAs (gRNAs) were designed to target an early exon of the MAP2K1 gene to induce a frameshift mutation.
-
Transfection/Transduction: A375 cells stably expressing Cas9 were transduced with lentiviral particles carrying the specific MAP2K1 gRNA or a non-targeting control gRNA.
-
Selection: Transduced cells were selected using an appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: Single-cell clones were isolated by limiting dilution and expanded.
-
Validation: Successful knockout was confirmed in each clone by Sanger sequencing of the target locus and by Western Blot to verify the complete absence of the MEK1 protein. Validated knockout clones were then used for functional assays.
Cell Proliferation Assay (CellTiter-Glo®)
-
Seeding: Cells (wild-type, MEK1 siRNA-treated, or MEK1 KO) were seeded in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well. For this compound treatment, wild-type cells were allowed to adhere overnight before adding the compound in a 10-point dose-response curve.
-
Incubation: Plates were incubated for 72 hours under standard cell culture conditions.
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® reagent was added to each well. The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was read on a plate reader. Data was normalized to vehicle-treated controls to calculate percent inhibition or to generate dose-response curves and determine IC50 values.
BC8-15: A Comparative Analysis of IC50 Values and its Role in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of BC8-15, a potent phosphodiesterase (PDE) inhibitor. The following sections detail its inhibitory activity against various PDE isoforms, the experimental methodologies used for these determinations, and its impact on relevant signaling pathways.
Comparative IC50 Data of this compound
This compound has demonstrated inhibitory activity against multiple phosphodiesterase enzymes, with the most significant potency observed against PDE4A and PDE8A. The IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. This data highlights this compound as a dual inhibitor of PDE4 and PDE8.[1]
| Target Enzyme | IC50 (µM) |
| PDE4A | 0.22 |
| PDE7A | 6.46 |
| PDE8A | 0.28 |
Table 1: IC50 values of this compound against various phosphodiesterase isoforms. Data sourced from in vitro PDE assays.[2][3]
Experimental Protocols for IC50 Determination
The IC50 values of this compound were determined using in vitro phosphodiesterase activity assays.[3] While specific laboratory protocols may vary, the general methodology involves the following key steps:
1. Enzyme and Substrate Preparation:
-
Purified, recombinant phosphodiesterase enzymes (PDE4A, PDE7A, PDE8A) are used.
-
The substrate, cyclic adenosine monophosphate (cAMP), is prepared at specific concentrations. For instance, a substrate concentration of 50 nM cAMP is used for PDE4A, while 10 nM cAMP is used for PDE7A and PDE8A.[3]
2. Inhibition Assay:
-
The PDE enzyme is incubated with varying concentrations of the inhibitor, this compound.
-
The reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
3. Measurement of PDE Activity:
-
The amount of remaining cAMP or the product of its hydrolysis, 5'-AMP, is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Utilizing radioactively labeled cAMP ([³H]-cAMP) and measuring the radioactivity of the resulting [³H]-5'-AMP after separation.
-
Colorimetric Assays: Employing a multi-step enzymatic reaction where the final product is a colored substance that can be measured spectrophotometrically.
-
Luminescent Assays: Using a system where the amount of remaining cAMP is coupled to a luciferase-based reaction, and the resulting luminescence is measured.
-
4. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.
Below is a generalized workflow for determining the IC50 value of a PDE inhibitor.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting phosphodiesterases, enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDE4A and PDE8A, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation has downstream effects on various cellular processes, most notably steroidogenesis.
Role in Steroidogenesis:
The cAMP/PKA signaling pathway is a primary regulator of steroid hormone production.[4] In Leydig cells of the testes, increased cAMP levels lead to the enhanced production of testosterone. This compound has been shown to enhance steroidogenesis in mouse Leydig cells through its inhibition of PDE8 and PDE4.[2]
Interaction with MAPK/ERK Pathway:
Recent studies have revealed a direct interaction between PDE8A and the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[5][6] PDE8A can protect Raf-1 from inhibitory phosphorylation by PKA.[5] By inhibiting PDE8A, this compound may indirectly influence the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple signaling pathways regulating steroidogenesis and steroidogenic acute regulatory protein expression: more complicated than we thought - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PDE8 controls CD4+ T cell motility through the PDE8A-Raf-1 kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BC8-1 Sourced Products
The following provides essential safety and logistical information for the proper disposal of products containing BC8-15. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling, it is crucial to consult the Safety Data Sheet (SDS) for the specific product containing this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work in a well-ventilated area to avoid inhalation of any potential vapors.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[3][4] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Quantitative Data from Safety Data Sheets
The following table summarizes key quantitative exposure limits for components found in a product identified as "Ultra BC8". Please note that the exact composition of your "this compound" product may vary, and you should always refer to the specific SDS for your material.
| Component | TWA (8 hours) | STEL (15 minutes) |
| Xylene | 100 ppm | 150 ppm |
| Normal butyl alcohol | 20 ppm | 50 ppm (Ceiling) |
| Titanium dioxide | 10 mg/m³ | 20 mg/m³ |
| BC8 Component | 150 ppm | 200 ppm |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL (Short-Term Exposure Limit) is a 15-minute TWA exposure that should not be exceeded at any time during a workday.[5]
Disposal Workflow
The proper disposal of chemical waste is a critical step in laboratory safety and environmental protection. The following workflow outlines the general procedure for the disposal of products containing this compound.
Step-by-Step Disposal Procedures
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for the specific this compound product you are using. The SDS will provide detailed information on the hazards, handling, and disposal requirements.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as specified in the SDS. This typically includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1]
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a separate, dedicated waste container to prevent any potential chemical reactions.
-
Waste Container: Use a chemically compatible and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name (e.g., "Waste this compound product"), and the associated hazards (e.g., "Flammable," "Irritant"). The container must be kept closed except when adding waste.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.[3]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this material down the drain or in the regular trash.[4]
-
Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations. This typically includes a hazardous waste manifest.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and regulations established by your institution's Environmental Health and Safety (EH&S) department and comply with all local, state, and federal regulations regarding hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling BC8-15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like BC8-15. This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for this compound, a phosphodiesterase (PDE) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical compound (CAS No. 950385-77-0) that should be handled with care. While a comprehensive toxicological profile is not widely available, it is classified as having acute oral toxicity. Therefore, appropriate personal protective equipment must be worn at all times to prevent exposure through inhalation, ingestion, or skin contact.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A fully buttoned lab coat. For larger quantities or potential for significant dust, a disposable gown is advised. | Protects skin and clothing from contamination. |
| Respiratory | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For weighing or procedures that may generate dust, a NIOSH-approved N95 respirator is mandatory. In poorly ventilated areas or for large-scale operations, a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following step-by-step operational plan should be followed.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1 and inspect for any damage.
-
Prepare all required laboratory equipment (e.g., spatulas, weigh boats, vials, solvents) to minimize movement and potential for contamination during the procedure.
-
-
Handling:
-
Put on all required PPE in the correct order (e.g., gown, then mask/respirator, then goggles, then gloves).
-
When weighing the solid compound, use a balance inside a ventilated enclosure or a fume hood to contain any airborne dust.
-
Handle the compound gently to avoid generating dust.
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling and Cleanup:
-
After the experimental procedure is complete, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container designated for solid chemical waste. The label should include the chemical name, "Hazardous Waste," and the primary hazard (e.g., "Toxic").[1] |
| Contaminated Labware (disposable) | Place items such as used gloves, weigh boats, and pipette tips in a designated hazardous waste bag or container. Do not mix with regular laboratory trash.[2] |
| Contaminated Labware (reusable) | Decontaminate glassware by rinsing with a suitable solvent that will dissolve this compound. Collect the rinsate as liquid hazardous waste. Then, wash the glassware according to standard laboratory procedures. |
| Liquid Waste (solutions of this compound) | Collect in a sealed, properly labeled container for liquid hazardous waste. The label should list all chemical components and their approximate concentrations. Do not dispose of down the drain.[1] |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[1] Always follow local and national regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
